Scoulerine
描述
Structure
3D Structure
属性
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895057 | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6451-72-5, 605-34-5, 6451-73-6 | |
| Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scoulerine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Scoulerine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Scoulerine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a protoberberine-type benzylisoquinoline alkaloid (BIA), is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids. Its molecular structure serves as the precursor for compounds such as berberine, noscapine, sanguinarine, and protopine. Found across numerous plant families, this compound itself exhibits therapeutic potential, including activity against renal cell carcinoma. This technical guide provides an in-depth overview of the primary natural sources of this compound and details the methodologies for its extraction, isolation, and purification.
Natural Sources of this compound
This compound is predominantly found in plants belonging to the Papaveraceae (Poppy family), Ranunculaceae (Buttercup family), and the related Fumarioideae subfamily. Its presence has been identified in various genera and species, making these plants the primary targets for its isolation.
| Family | Genus | Species | Common Name | Reference(s) |
| Papaveraceae | Corydalis | C. saxicola, C. solida, C. balansae, C. bungeana, C. yanhusuo, C. cava | Fumewort, Corydalis | [1][2] |
| Papaver | P. somniferum | Opium Poppy | [3] | |
| Argemone | A. mexicana | Mexican Prickly Poppy | [4] | |
| Macleaya | M. cordata | Plume Poppy | ||
| Eschscholzia | E. californica | California Poppy | ||
| Fumarioideae | Fumaria | F. judaica, F. officinalis | Fumitory | |
| Lamprocapnos | L. spectabilis | Bleeding Heart | ||
| Ranunculaceae | Coptis | C. japonica | Japanese Goldthread |
Biosynthesis of this compound
Understanding the biosynthetic pathway is crucial for both natural product isolation and synthetic biology applications. This compound is derived from the central BIA intermediate, (S)-reticuline. The key transformation is a unique C-C bond formation catalyzed by the FAD-dependent Berberine Bridge Enzyme (BBE) . This enzyme catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," yielding (S)-scoulerine. From this critical juncture, pathways diverge to produce a vast array of protoberberine, protopine, and benzophenanthridine alkaloids.[5][6]
Isolation and Purification Methodologies
The isolation of this compound follows general principles of alkaloid extraction, leveraging their basic nature. The process involves solvent extraction from plant material, followed by acid-base partitioning and chromatographic purification.
General Isolation Workflow
The overall process can be visualized as a multi-step workflow, from raw plant material to the purified compound, which is then ready for structural confirmation and biological assays.
References
- 1. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Plant Papaver somniferum (Papaveraceae) | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 4. Isolation of Protoplasts from Tissues of Mexican Prickly Poppy (Argemone mexicana L.): An Alkaloid-Producing Medicinal Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
An In-Depth Technical Guide to the Chemical Structure and Physicochemical Properties of Scoulerine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scoulerine, a benzylisoquinoline alkaloid, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids. Its tetracyclic structure imparts a unique profile of physicochemical properties that underpin its biological activities. This technical guide provides a comprehensive overview of the chemical structure and physicochemical characteristics of this compound. It includes a detailed compilation of its properties in structured tables, step-by-step experimental protocols for their determination, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Chemical Structure and Identification
This compound, with the systematic IUPAC name (13aS)-2,9-dihydroxy-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline, is a tetracyclic alkaloid belonging to the protoberberine class.[1] Its core structure consists of a tetrahydroisoquinoline moiety fused to an isoquinoline ring system.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | (13aS)-2,9-dihydroxy-3,10-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline |
| Systematic IUPAC Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[1] |
| Other Names | Discretamine, Aequaline[1][2] |
| CAS Number | 6451-73-6[1][3] |
| PubChem CID | 439654[1][3] |
| Chemical Formula | C₁₉H₂₁NO₄[1][3] |
| SMILES String | COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Weight | 327.38 g/mol | [1][3] |
| Melting Point | 195-196 °C | [4] |
| Boiling Point (Predicted) | 503.3 ± 50.0 °C at 760 mmHg | [4] |
| pKa (Strongest Acidic, Predicted) | 9.18 | [5] |
| pKa (Strongest Basic, Predicted) | 6.21 | [5] |
| logP (Predicted) | 2.26 - 2.86 | [3][4][5] |
| Water Solubility (Predicted) | 0.25 g/L | [5] |
| Polar Surface Area (Predicted) | 62.16 Ų | [5] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 5 | [3][4] |
| Rotatable Bonds | 2 | [3][4] |
Experimental Protocols
This section provides detailed methodologies for the experimental determination of key physicochemical and biological properties of this compound.
Physicochemical Property Determination
Objective: To determine the melting point range of this compound.
Materials:
-
This compound (powdered)
-
Melting point capillary tubes
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is finely powdered using a mortar and pestle.[6][7]
-
Pack the dry, powdered this compound into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6][7]
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of this compound (~195 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[5]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
The recorded range is the melting point of this compound.
Objective: To determine the aqueous solubility of this compound.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
Glass vials with screw caps
-
Shaker or orbital incubator
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Add an excess amount of this compound to a vial containing a known volume of PBS (pH 7.4).
-
Seal the vial and place it on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.[8]
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Determine the concentration of this compound in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or by creating a standard curve with HPLC.[8][9]
-
The determined concentration represents the aqueous solubility of this compound.
Objective: To determine the logP value of this compound.
Materials:
-
This compound
-
1-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with 1-octanol)
-
Glass test tubes with stoppers
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Dissolve a known amount of this compound in either the aqueous or the 1-octanol phase.
-
Add a known volume of the second, immiscible phase to the test tube.
-
Stopper the tube and shake it vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.[10][11][12][13]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the 1-octanol layers.
-
Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration of this compound in the 1-octanol phase to its concentration in the aqueous phase.
-
The logP value is the base-10 logarithm of P.
Objective: To determine the pKa value(s) of this compound.
Materials:
-
This compound
-
A series of buffers with a range of known pH values (e.g., from pH 2 to 12)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
pH meter
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Prepare a series of solutions by diluting the stock solution in the different pH buffers to a constant final concentration.
-
Measure the UV absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelengths at which the absorbance changes significantly with pH.
-
Plot absorbance at a selected wavelength versus pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.
-
Alternatively, use multi-wavelength data analysis software to calculate the pKa value(s) more accurately.
Biological Activity Assays
Objective: To determine the binding affinity of this compound for the α2-adrenoceptor.
Materials:
-
Cell membranes expressing the human α2-adrenoceptor
-
[³H]-Rauwolscine or another suitable radioligand
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (e.g., yohimbine)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
In a 96-well plate, add the cell membrane preparation, the radioligand ([³H]-Rauwolscine) at a concentration near its Kd, and varying concentrations of this compound.
-
For total binding, omit this compound. For non-specific binding, add a high concentration of an unlabeled antagonist like yohimbine.[14]
-
Incubate the plate at a specific temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can then be calculated using the Cheng-Prusoff equation.
Objective: To assess the functional antagonist activity of this compound at the α1D-adrenoceptor.
Materials:
-
CHO or HEK293 cells stably expressing the human α1D-adrenoceptor
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Phenylephrine or another suitable α1-agonist
-
This compound
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes) at 37 °C.[15][16][17][18]
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of the agonist (e.g., phenylephrine at its EC₈₀) and monitor the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
Objective: To determine the binding affinity of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes expressing the target human 5-HT receptor (e.g., 5-HT₂A)
-
A suitable radioligand (e.g., [³H]-Ketanserin for 5-HT₂A)
-
This compound
-
Assay buffer
-
Non-specific binding control (e.g., spiperone for 5-HT₂A)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and cocktail
Procedure:
-
The protocol is analogous to the α2-adrenoceptor binding assay (Section 3.2.1).
-
Incubate the receptor-containing membranes with the radioligand and varying concentrations of this compound.[1][3][19]
-
Separate bound from free radioligand by filtration.
-
Quantify the bound radioactivity by scintillation counting.
-
Determine the IC₅₀ and subsequently the Ki of this compound for the specific 5-HT receptor subtype.
Objective: To characterize the agonist activity of this compound on GABA-A receptors.
Materials:
-
Cells expressing the human GABA-A receptor (e.g., HEK293 cells or neurons)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass pipettes
-
Extracellular and intracellular solutions
-
GABA (as a positive control)
-
This compound
Procedure:
-
Culture the cells on coverslips.
-
Prepare patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
Apply GABA at a known concentration to elicit a baseline chloride current.
-
After a washout period, apply varying concentrations of this compound to the cell and record the induced current.[20][21][22][23][24]
-
An inward current at the holding potential indicates the opening of the chloride channel and an agonistic effect.
-
Construct a dose-response curve by plotting the current amplitude against the logarithm of the this compound concentration to determine the EC₅₀ and maximal efficacy relative to GABA.
Signaling Pathways and Experimental Workflows
This compound exerts its biological effects by modulating specific signaling pathways. The following diagrams, generated using Graphviz, illustrate these interactions.
This compound as an α1D-Adrenoceptor Antagonist
Figure 1. this compound's antagonistic action on the α1D-adrenoceptor signaling pathway.
This compound as an α2-Adrenoceptor Antagonist
Figure 2. this compound's antagonistic effect on the α2-adrenoceptor signaling cascade.
This compound as a 5-HT Receptor Antagonist (Example: 5-HT2A Receptor)
Figure 3. Antagonistic activity of this compound at the 5-HT2A receptor.
This compound as a GABA-A Receptor Agonist
Figure 4. Agonistic effect of this compound on the GABA-A receptor.
Conclusion
This compound presents a fascinating molecular architecture with a corresponding set of physicochemical properties that make it a valuable subject of study in medicinal chemistry and pharmacology. Its ability to interact with multiple receptor systems highlights its potential as a scaffold for the development of novel therapeutic agents. The data and protocols presented in this guide offer a robust framework for researchers to further explore the chemical and biological landscape of this important natural product. A thorough understanding of its properties is the first step towards unlocking its full therapeutic potential.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. LogP / LogD shake-flask method [protocols.io]
- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 13. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. radioligand binding studies | PPT [slideshare.net]
- 15. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparison of Assay Performance Between the Calcium Mobilization and the Dynamic Mass Redistribution Technologies for the Human Urotensin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of (S)-Scoulerine as a Biosynthetic Precursor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-Scoulerine is a pivotal tetracyclic protoberberine intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs). Formed from (S)-reticuline via a unique carbon-carbon bond formation catalyzed by the berberine bridge enzyme (BBE), (S)-scoulerine stands at a critical metabolic branch point. From this central precursor, pathways diverge to produce numerous pharmacologically significant compounds, including the antimicrobial berberine, the anticancer agent noscapine, and the benzophenanthridine alkaloids sanguinarine and chelidonine. This guide provides an in-depth overview of the biosynthetic pathways originating from (S)-scoulerine, details the key enzymes involved, presents relevant quantitative data, and outlines standard experimental protocols for the study of this important metabolic network.
The Central Role of (S)-Scoulerine in BIA Metabolism
The biosynthesis of most benzylisoquinoline alkaloids (BIAs) proceeds through the central intermediate (S)-reticuline[1]. The commitment of (S)-reticuline to the protoberberine, benzophenanthridine, and phthalideisoquinoline alkaloid subclasses is marked by its conversion to (S)-scoulerine[1]. This transformation is catalyzed by the berberine bridge enzyme (BBE), which facilitates an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic "berberine bridge"[2][3][4]. This reaction is a key rate-limiting step and establishes the protoberberine scaffold[5][6].
Once formed, (S)-scoulerine serves as a branch-point intermediate, directing carbon flux toward several distinct and medicinally important alkaloid classes[3][7].
Pathway to Protoberberine and Phthalideisoquinoline Alkaloids (Berberine and Noscapine)
The initial steps for the biosynthesis of berberine and noscapine from (S)-scoulerine are shared.
-
(S)-Scoulerine to (S)-Tetrahydrocolumbamine: The pathway begins with the methylation of the 9-hydroxyl group of (S)-scoulerine by (S)-scoulerine 9-O-methyltransferase (SOMT or SMT) to yield (S)-tetrahydrocolumbamine[3][8][9].
-
(S)-Tetrahydrocolumbamine to (S)-Canadine: A methylenedioxy bridge is then formed by (S)-canadine synthase , a cytochrome P450-dependent monooxygenase (CYP719A), to produce (S)-canadine[5][8][9].
From (S)-canadine, the pathways diverge:
-
Berberine Pathway: (S)-canadine undergoes further enzymatic transformations, including oxidation, to form the quaternary ammonium salt berberine, a well-known antimicrobial agent[10][11].
-
Noscapine Pathway: (S)-canadine is N-methylated by tetrahydroprotoberberine cis-N-methyltransferase (TNMT) to produce (S)-N-methylcanadine[8][12]. A recently identified 10-gene cluster in opium poppy encodes the subsequent complex series of hydroxylations, ring cleavage, and oxidation steps that convert (S)-N-methylcanadine into the antitussive and anticancer drug noscapine[9][13][14].
Pathway to Benzophenanthridine Alkaloids (Sanguinarine and Chelidonine)
The biosynthesis of sanguinarine and chelidonine represents a separate major branch originating from (S)-scoulerine.
-
(S)-Scoulerine to (S)-Cheilanthifoline: The first committed step is the formation of a methylenedioxy bridge, catalyzed by cheilanthifoline synthase (CFS) , to produce (S)-cheilanthifoline[3].
-
(S)-Cheilanthifoline to (S)-Stylopine: A second methylenedioxy bridge is formed by stylopine synthase (SPS) to yield (S)-stylopine[7].
(S)-stylopine is then converted through a multi-step process involving enzymes like methylstylopine 14-hydroxylase (MSH) and protopine 6-hydroxylase (P6H) into protopine, and subsequently into the final benzophenanthridine alkaloids sanguinarine and chelidonine, which possess antimicrobial and anti-inflammatory properties[5][6][15][16].
References
- 1. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 2. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. De novo production of protoberberine and benzophenanthridine alkaloids through metabolic engineering of yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Berberine - Wikipedia [en.wikipedia.org]
- 12. The Noscapine Saga: Unravelling a Valuable Jewel from a Poppy Pod—Past, Present and Future [mdpi.com]
- 13. The Noscapine Chronicle: A Pharmaco-Historic Biography of the Opiate Alkaloid Family and its Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Complete biosynthesis of noscapine and halogenated alkaloids in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sanguinarine - Wikipedia [en.wikipedia.org]
- 16. Chelidonine - Wikipedia [en.wikipedia.org]
Effects of Scoulerine on Different Cancer Cell Lines: A Technical Guide
Abstract
Scoulerine, a natural isoquinoline alkaloid, has demonstrated significant potential as an anticancer agent across a diverse range of malignancies. This technical document provides an in-depth analysis of its effects on various cancer cell lines, intended for researchers, scientists, and professionals in drug development. This compound exerts its cytotoxic and antiproliferative effects through multiple mechanisms, primarily by disrupting microtubule structures, inducing cell cycle arrest at the G2/M phase, and activating apoptotic pathways.[1][2] This guide synthesizes quantitative data on its efficacy, details the experimental protocols used for its evaluation, and visualizes the core signaling pathways and workflows involved in its mechanism of action.
Quantitative Analysis of this compound's Efficacy
The anticancer activity of this compound has been quantified across various cancer cell lines, demonstrating potent effects at micromolar concentrations. The data below summarizes key metrics, including half-maximal inhibitory concentrations (IC50), apoptosis induction rates, and cell cycle distribution changes.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| Leukemic Cells | Leukemia | 2.7 - 6.5 | XTT | [1][2] |
| OVCAR3 | Ovarian Cancer | 10 | Not Specified | [3] |
| MCF-7 | Breast Cancer | ~10 (antiproliferative) | xCELLigence | [1] |
| 769-P, 786-O | Renal Cell Carcinoma | Dose-dependent inhibition | Not Specified | [4] |
| A549 | Lung Carcinoma | Potent antiproliferative | xCELLigence | [1] |
| A2780 | Ovarian Carcinoma | Potent antiproliferative | xCELLigence | [1] |
Note: An earlier study reported only moderate activity of this compound in breast cancer cell lines (IC50 > 3000 µM); however, more recent analysis using real-time cell monitoring showed significant inhibition at 10 µM, highlighting the importance of the assay method.[1]
Table 2: Apoptosis Induction by this compound after 24-Hour Treatment
| Cell Line | This compound (µM) | Early Apoptosis (%) | Late Apoptosis / Necrosis (%) | Reference |
| Jurkat | 2.5 | 8 | 15 | [1] |
| 5.0 | 22 | 21 | [1] | |
| 10.0 | 24 | 21 | [1] | |
| 15.0 | 22 | 19 | [1] | |
| 20.0 | 23 | 22 | [1] | |
| MOLT-4 | 2.5 | 4 | 14 | [1] |
| 5.0 | 9 | 20 | [1] | |
| 10.0 | 16 | 27 | [1] | |
| 15.0 | 14 | 26 | [1] | |
| 20.0 | 13 | 28 | [1] |
Table 3: Effect of this compound on Cell Cycle Distribution in Jurkat Cells
| Treatment (16 hours) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (Untreated) | 45 | 31 | 24 | [1] |
| This compound (5 µM) | 29 | 22 | 49 | [1] |
Mechanism of Action: Key Signaling Pathways
This compound's anticancer activity is not mediated by a single target but rather by impacting several critical cellular processes, leading to cell cycle arrest and programmed cell death.
Microtubule Disruption and Mitotic Arrest
A primary mechanism of this compound is its ability to interfere with the microtubule network.[1] This disruption triggers a spindle assembly checkpoint, leading to a robust arrest of the cell cycle in the G2 or M phase. This antimitotic activity is correlated with the phosphorylation of key checkpoint kinases Chk1 and Chk2 and histone H3, which are markers of mitotic arrest and DNA damage response.[1][2]
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Scoulerine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical and chemoenzymatic synthesis of Scoulerine, a bioactive benzylisoquinoline alkaloid. The methodologies outlined below are based on established synthetic routes, offering pathways to both racemic and enantiomerically pure (S)-Scoulerine.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities, including sedative, hypnotic, and anti-inflammatory effects. The complex structure of this compound has made it a target for various synthetic strategies. This document details two primary approaches for the synthesis of the this compound backbone: the Bischler-Napieralski reaction and a C1-alkylation strategy, followed by an enzymatic resolution to achieve the naturally occurring (S)-enantiomer.
Data Summary
The following tables summarize the quantitative data associated with the chemoenzymatic synthesis of (S)-Scoulerine, including yields of key intermediates and the final product.
Table 1: Synthesis of Racemic Tetrahydroisoquinoline Precursors
| Precursor | Synthetic Approach | Number of Linear Steps | Overall Yield (%) | Reference |
| rac-Reticuline | Bischler-Napieralski | 5-9 | 16 | [1] |
| rac-1d | Bischler-Napieralski | 5-9 | 43 | [1] |
| rac-1b | Bischler-Napieralski | 5-9 | 42 | [1] |
Table 2: Chemoenzymatic Synthesis of (S)-Scoulerine
| Substrate | Product | Enzyme | Conversion (%) | Isolated Yield (%) | Enantiomeric Excess (ee) | Reference |
| racemic-Reticuline | (S)-Scoulerine | Berberine Bridge Enzyme (BBE) | 50 | 47 | > 97% | [1] |
Signaling Pathway and Experimental Workflow
The chemoenzymatic synthesis of (S)-Scoulerine involves the initial chemical synthesis of a racemic precursor, followed by an enantioselective enzymatic cyclization.
Caption: Chemoenzymatic synthesis workflow for (S)-Scoulerine.
Experimental Protocols
The following are detailed experimental protocols for the key stages in the synthesis of (S)-Scoulerine.
Protocol 1: Synthesis of Amide Precursors via Schotten-Baumann Conditions
This protocol describes the coupling of N-methylphenethylamines with phenylacetic acid derivatives to form the corresponding amides, which are precursors for the Bischler-Napieralski cyclization.[2]
Materials:
-
Phenylacetic acid derivative (1.0 equiv)
-
Oxalyl chloride (1.2 equiv)
-
Dry toluene
-
N-methylphenethylamine derivative (1.0 equiv)
-
Chloroform
-
3% Sodium hydroxide solution
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of the phenylacetic acid derivative in dry toluene, add a catalytic amount of DMF.
-
Slowly add oxalyl chloride and stir the reaction mixture at room temperature for 1 hour under an argon atmosphere.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride, which is used in the next step without further purification.
-
Dissolve the N-methylphenethylamine derivative in chloroform.
-
Add a 3% aqueous solution of sodium hydroxide and cool the mixture to 0°C in an ice bath.
-
To this biphasic mixture, add the crude acyl chloride solution dropwise with vigorous stirring.
-
Continue stirring at room temperature for 16 hours.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude amide by flash column chromatography.
Protocol 2: Bischler-Napieralski Cyclization and Reduction to form Racemic Tetrahydroisoquinolines
This protocol details the cyclization of the amide precursors to form dihydroisoquinolines, followed by reduction to the desired racemic tetrahydroisoquinolines.[2]
Materials:
-
Amide precursor (1.0 equiv)
-
Phosphorus oxychloride (POCl₃)
-
Acetonitrile
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve the amide precursor in acetonitrile.
-
Add phosphorus oxychloride dropwise and reflux the mixture until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully quench with ice.
-
Basify the mixture with a suitable base (e.g., ammonium hydroxide) and extract with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude dihydroisoquinoline.
-
Dissolve the crude product in methanol and cool to 0°C.
-
Add sodium borohydride portion-wise and stir until the reduction is complete.
-
Remove the methanol under reduced pressure, add water, and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the racemic tetrahydroisoquinoline. Yields for this two-step sequence are reported to be in the range of 85-97%.[2]
Protocol 3: C1-Alkylation Route to Racemic Tetrahydroisoquinolines
This alternative method involves the direct alkylation of a protected tetrahydroisoquinoline at the C1 position.[2]
Materials:
-
Boc-protected tetrahydroisoquinoline (1.0 equiv)
-
t-Butyllithium (t-BuLi) (1.05 equiv)
-
Tetramethylethylenediamine (TMEDA) (1.05 equiv)
-
Dry Tetrahydrofuran (THF)
-
3-Benzyloxybenzyl bromide (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (5 equiv)
Procedure:
-
Dissolve the Boc-protected tetrahydroisoquinoline and TMEDA in dry THF and cool to -78°C under an argon atmosphere.
-
Add t-BuLi dropwise and stir the mixture for 4 hours, allowing the temperature to rise to -50°C.
-
Add a solution of 3-benzyloxybenzyl bromide in THF and continue stirring.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product to yield the C1-alkylated Boc-protected tetrahydroisoquinoline. This C-C coupling product can be obtained in approximately 51% yield.[2]
-
For deprotection and reduction of the Boc group, dissolve the product in THF and add LiAlH₄ portion-wise at 0°C.
-
Reflux the mixture for 16 hours.
-
Cool the reaction and carefully quench with water and a 15% sodium hydroxide solution.
-
Filter the resulting suspension and extract the filtrate with an organic solvent.
-
Dry, concentrate, and purify the product to obtain the racemic tetrahydroisoquinoline. This reduction step can yield around 74% of the desired product.[2]
Protocol 4: Biocatalytic Kinetic Resolution for (S)-Scoulerine
This protocol describes the enantioselective synthesis of (S)-Scoulerine from a racemic tetrahydroisoquinoline precursor using the Berberine Bridge Enzyme (BBE).[1]
Materials:
-
Racemic tetrahydroisoquinoline precursor (e.g., rac-reticuline) (20 g/L)
-
Berberine Bridge Enzyme (BBE) (1 g/L)
-
Catalase (5 g/L)
-
Toluene
-
Buffer solution (e.g., potassium phosphate buffer)
-
Molecular oxygen (air)
Procedure:
-
Prepare a biphasic mixture of toluene and buffer (70:30 v/v).
-
Add the racemic tetrahydroisoquinoline substrate, BBE, and catalase to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 24 hours, ensuring sufficient aeration to provide molecular oxygen for the enzymatic reaction.
-
Monitor the reaction progress by HPLC until approximately 50% conversion is achieved.
-
Upon completion, separate the organic and aqueous phases.
-
Extract the aqueous phase with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mixture of (S)-Scoulerine and the unreacted (R)-enantiomer of the precursor by column chromatography to isolate enantiomerically pure (S)-Scoulerine (ee > 97%). The isolated yield of (S)-Scoulerine is reported to be around 47%.[1]
Logical Relationship Diagram
The selection of the synthetic route depends on the desired final product (racemic vs. enantiomerically pure) and the availability of starting materials and reagents.
Caption: Logical flow for selecting a synthetic route to this compound.
References
Application Notes and Protocols: Best Methods for Scoulerine Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the most effective methods for the extraction and purification of Scoulerine, a protoberberine alkaloid and a key intermediate in the biosynthesis of numerous isoquinoline alkaloids.[1] The protocols and data presented herein are designed to guide researchers in obtaining high-purity this compound for further investigation and development.
Introduction to this compound
This compound, also known as discretamine or aequaline, is a tetracyclic isoquinoline alkaloid found in various plant species, particularly in the Papaveraceae and Fumariaceae families, such as Corydalis and Croton species.[1] It serves as a crucial branch-point intermediate in the biosynthesis of a wide range of pharmacologically important alkaloids, including berberine, stylopine, protopine, and sanguinarine.[1][2] Recent studies have highlighted this compound's own potent biological activities, including antimitotic, antiproliferative, and proapoptotic effects in cancer cells, making it a compound of significant interest for drug discovery.[1]
The effective isolation of this compound from natural sources or synthetic mixtures is paramount for its study and application. This guide details robust extraction and purification strategies, combining classical and modern techniques to achieve high yield and purity.
Extraction of this compound from Plant Material
The extraction of alkaloids like this compound from dried and powdered plant material is typically the first step. The choice of method depends on factors such as the stability of the compound, the solvent used, and the required scale of extraction.[3]
Common Extraction Techniques
Several methods are employed for the extraction of alkaloids from plant matrices. These range from traditional solvent-based methods to more modern, efficiency-enhanced techniques.
-
Maceration: This simple technique involves soaking the plant material in a solvent for an extended period. It is suitable for heat-sensitive compounds but can be time-consuming.[3]
-
Soxhlet Extraction: A continuous extraction method that uses a smaller volume of solvent. It is highly efficient but may not be suitable for thermolabile compounds due to prolonged exposure to heat.[4][5]
-
Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5][6]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[3]
The Principle of Acid-Base Extraction
A cornerstone of alkaloid isolation is acid-base liquid-liquid extraction. This compound, like most alkaloids, contains a basic nitrogen atom, allowing it to be converted between a water-soluble salt form and an organic-soluble free base form by adjusting the pH.
-
Acidification: The initial crude extract (typically methanolic or ethanolic) is acidified. This protonates the nitrogen atom in this compound, forming a salt (this compound-H⁺). This salt is soluble in the aqueous phase, while non-basic, lipophilic impurities (fats, waxes, chlorophyll) remain in the organic phase and can be removed.[5][7]
-
Basification: The acidic aqueous layer containing the this compound salt is then made alkaline (e.g., with ammonium hydroxide). This deprotonates the this compound salt, converting it back to its free base form, which is soluble in non-polar organic solvents (like chloroform or dichloromethane).[5][7]
-
Final Extraction: The aqueous solution is then extracted with an immiscible organic solvent to pull the this compound free base into the organic layer, leaving behind water-soluble impurities. Evaporation of this solvent yields a crude alkaloid extract enriched in this compound.
Quantitative Data on Alkaloid Extraction
While specific yield data for this compound extraction is not extensively published, data from related protoberberine alkaloids like berberine can provide a useful benchmark. The yield is highly dependent on the plant species, drying method, and extraction protocol.
Table 1: Comparison of Alkaloid Extraction Parameters (Illustrative)
| Parameter | Maceration | Soxhlet Extraction | Ultrasound-Assisted Extraction |
|---|---|---|---|
| Typical Solvent | Methanol, Ethanol | Methanol, Ethanol | Methanol, Ethanol |
| Temperature | Room Temperature | Solvent Boiling Point | 25–50°C |
| Duration | 24–72 hours[7] | 4–8 hours[5] | 30–60 minutes[5] |
| Typical Yield * | Moderate | High | High |
| Advantages | Simple, good for thermolabile compounds | High efficiency, less solvent | Fast, efficient, reduced temperature |
| Disadvantages | Time-consuming, large solvent volume | Potential thermal degradation | Requires specialized equipment |
*Yields are relative. For example, berberine yields from Coscinium fenestratum can reach up to 4.06% (w/w) using cold methanol extraction (a form of maceration).[8]
Purification of this compound
Following extraction, the crude alkaloid mixture requires purification to isolate this compound. Chromatographic techniques are the most powerful and widely used methods for this purpose.
Common Purification Techniques
-
Silica Gel Column Chromatography: A standard and cost-effective method for preparative scale purification. Separation is based on the polarity of the compounds. The crude extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity.[9]
-
High-Performance Liquid Chromatography (HPLC): Primarily used for analytical quantification and final-stage, high-purity purification. Reversed-phase columns (e.g., C18) are common for alkaloid separation.[7]
-
High-Speed Countercurrent Chromatography (HSCCC): A support-free liquid-liquid partition chromatography technique that is excellent for separating complex mixtures and avoiding irreversible adsorption of the sample onto a solid support. pH-zone-refining CCC is particularly effective for alkaloids.[10]
Table 2: Comparison of Alkaloid Purification Techniques
| Technique | Stationary Phase | Mobile Phase Principle | Purity Achieved | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Silica Gel Column | Silica Gel | Gradient elution (e.g., Dichloromethane to Methanol)[9] | >90% | High capacity, cost-effective | Can have irreversible adsorption |
| Preparative HPLC | C18 or other bonded silica | Isocratic or gradient elution (e.g., Acetonitrile/Water with additives)[7] | >98% | High resolution, high purity | Expensive, lower capacity |
| HSCCC | Liquid (one phase of a two-phase system) | Liquid (the other phase) | >98%[10] | No solid support, high recovery | Requires specialized equipment |
Detailed Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol describes a general method for obtaining a crude alkaloid extract enriched in this compound.
1. Preparation of Plant Material:
- Dry the plant material (e.g., roots or aerial parts of Corydalis sp.) in the shade or in an oven at a low temperature (40-50°C) to prevent degradation.[8]
- Grind the dried material into a fine powder to increase the surface area for extraction.
2. Initial Solvent Extraction (Maceration):
- Soak the powdered plant material (e.g., 100 g) in 95% methanol (1 L) in a sealed container.
- Agitate the mixture periodically and allow it to macerate for 72 hours at room temperature.[7]
- Filter the mixture through cheesecloth or filter paper. Collect the filtrate.
- Repeat the extraction process on the plant residue two more times with fresh methanol to ensure complete extraction.
- Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a concentrated crude extract.
3. Acid-Base Partitioning:
- Dissolve the crude extract in 2% sulfuric acid (e.g., 200 mL).[7]
- Transfer the acidic solution to a separatory funnel and extract it three times with an equal volume of diethyl ether or dichloromethane to remove acidic and neutral lipophilic impurities (the "defatting" step). Discard the organic layers.[7]
- Collect the aqueous layer. Slowly add 25% ammonium hydroxide to this layer with constant stirring until the pH reaches 9-10.[7]
- Extract the now basic aqueous solution three times with an equal volume of chloroform or dichloromethane. The this compound free base will move into the organic layer.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol details the purification of the crude alkaloid extract to isolate this compound.
1. Column Preparation:
- Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., dichloromethane).
- Pour the slurry into a glass column and allow it to pack under gravity or with light pressure. Equilibrate the column by running the starting eluent through it.
2. Sample Loading:
- Dissolve the crude alkaloid extract in a minimal amount of the starting mobile phase (e.g., 100% dichloromethane).
- Alternatively, adsorb the dry extract onto a small amount of silica gel, and carefully load the dried powder onto the top of the packed column.
3. Elution:
- Begin elution with 100% dichloromethane.
- Gradually increase the polarity of the mobile phase by adding increasing percentages of methanol (e.g., 1%, 2%, 5%, 10% methanol in dichloromethane).[9] This is known as gradient elution.
4. Fraction Collection and Analysis:
- Collect fractions of the eluate in separate test tubes.
- Monitor the separation by spotting fractions onto a Thin Layer Chromatography (TLC) plate and visualizing under UV light or with an appropriate staining reagent (e.g., Dragendorff's reagent for alkaloids).
- Combine the fractions that contain pure this compound (as determined by TLC comparison with a standard, if available, or by subsequent HPLC analysis).
- Evaporate the solvent from the combined pure fractions to obtain isolated this compound. Confirm identity and purity using techniques like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR).
Visualizations: Workflows and Pathways
Biosynthetic Pathway of this compound
This compound is synthesized from (S)-reticuline via an oxidative C-C bond formation catalyzed by the Berberine Bridge Enzyme (BBE). It is a critical branch point, leading to other major alkaloid classes.[2][11]
Caption: Biosynthesis of this compound and its role as a key precursor.
General Workflow for this compound Isolation
The overall process from plant to pure compound follows a logical sequence of extraction, partitioning, and final purification.
Caption: General workflow for this compound extraction and purification.
Logic of Acid-Base Extraction
This diagram illustrates the chemical principle enabling the separation of the basic alkaloid from neutral and acidic impurities.
Caption: The logic of separating this compound using pH adjustments.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. biosciencejournals.com [biosciencejournals.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Isolation of atropine and scopolamine from plant material using liquid-liquid extraction and EXtrelut® columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. mdpi.com [mdpi.com]
- 10. Preparative separation of atropine and scopolamine from Daturae metelis Flos using pH-zone-refining counter-current chromatography with counter-rotation and dual-mode elution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of Scoulerine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine is a protoberberine alkaloid found in various plant species, notably in the Papaveraceae and Berberidaceae families, including plants of the Corydalis genus. It is a key biosynthetic intermediate in the formation of other biologically active alkaloids and has garnered interest for its own potential pharmacological activities. Accurate and precise quantification of this compound in different matrices, such as plant extracts and biological samples, is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.
These application notes provide detailed protocols for the quantification of this compound using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS). The methodologies are based on established analytical practices for isoquinoline alkaloids.
Analytical Techniques
The quantification of this compound is most effectively achieved using chromatographic techniques that offer high resolution and sensitivity. The two primary methods detailed here are:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): A robust and widely available technique for the quantification of phytochemicals. It offers good selectivity and sensitivity for compounds with chromophores, such as this compound.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices and for trace-level quantification in biological samples.
Method 1: Quantification of this compound by HPLC-DAD
This method is suitable for the quantification of this compound in plant extracts, particularly from Corydalis species.
Experimental Protocol
1. Sample Preparation (from Plant Material)
-
Objective: To extract this compound and other alkaloids from the plant matrix.
-
Procedure:
-
Weigh accurately about 0.5 g of powdered, dried plant material (e.g., Corydalis rhizome).
-
Transfer the powder to a conical flask.
-
Add 25 mL of methanol.
-
Perform extraction using ultrasonication for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 25 mL of methanol to ensure complete extraction.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.
-
Detailed Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 0.1% Formic acid in water |
| Gradient Elution | 0-10 min: 10-25% A10-25 min: 25-45% A25-30 min: 45-10% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
3. Method Validation
-
Linearity: Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Precision: Assess intra-day precision by analyzing six replicates of a standard solution at a medium concentration on the same day. Determine inter-day precision by repeating the analysis on three different days.
-
Accuracy: Perform a recovery study by spiking a known amount of this compound standard into a sample matrix that has a known low concentration of the analyte. Calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Quantitative Data Summary (HPLC-DAD)
The following table summarizes typical validation parameters for the quantification of protoberberine alkaloids, which can be adapted for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Note: These values are illustrative and should be determined for each specific laboratory setup.
Visualization: HPLC-DAD Workflow
In Vivo Experimental Design for Scoulerine Studies in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine is a benzylisoquinoline alkaloid found in various plant species. It serves as a key biosynthetic precursor to a wide range of pharmacologically important alkaloids, including berberine and sanguinarine.[1] Emerging in vitro research has highlighted this compound's potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis by modulating key signaling pathways.[2] Specifically, this compound has been shown to interfere with microtubule structures, upregulate p53, and activate caspases, suggesting a multi-faceted mechanism of action.[2] Recent preliminary in vivo studies have further indicated its promise in reducing tumor growth in models of renal and ovarian cancer, potentially through inhibition of the MAPK and PI3K/Akt/mTOR signaling pathways.[3][4]
This document provides a comprehensive guide for the in vivo experimental design of this compound studies in animal models, targeted at researchers investigating its therapeutic potential. Given the limited detailed in vivo data currently available for this compound, the following protocols are based on its established in vitro activity, preliminary in vivo findings, and well-established methodologies for the related and downstream alkaloid, berberine.
Rationale for In Vivo Studies: Summary of In Vitro Efficacy
The primary motivation for advancing this compound to in vivo animal models stems from its potent cytotoxic and antiproliferative effects observed across a range of human cancer cell lines. This activity provides a strong basis for investigating its efficacy in a whole-organism context.
| Cell Line Type | Specific Cell Line(s) | IC50 Value (µM) | Key In Vitro Findings | Citation(s) |
| Leukemia | Jurkat, MOLT-4, U937, OCI-AML2 | 2.7 - 6.5 | Induces G2/M cell cycle arrest; Activates caspases-3/7, -8, and -9; Upregulates p53. | [2] |
| Lung Carcinoma | A549 | Not specified | Potent antiproliferative activity; Disrupts microtubule structure. | [2] |
| Ovarian Carcinoma | OVCAR3 | Not specified | Perturbs cancerous properties by targeting the PI3K/Akt/mTOR axis; Attenuates stemness. | [4] |
| Breast Carcinoma | Not specified | Not specified | Potent antiproliferative activity. | [2] |
| Renal Cell Carcinoma | 769-P, 786-O | Not specified | Inhibits viability in a time- and dose-dependent manner; Promotes apoptosis. | [3] |
Proposed In Vivo Experimental Design: Anticancer Efficacy
The most common preclinical approach to evaluating a novel anticancer compound is the use of a tumor xenograft model in immunocompromised mice. This allows for the assessment of the compound's direct effect on the growth of human tumors.
Diagram: General Workflow for In Vivo this compound Efficacy Study
References
Application Notes and Protocols for Scoulerine in Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the versatile applications of Scoulerine, a naturally occurring isoquinoline alkaloid, in preclinical cancer research. This document details its mechanism of action, summarizes its efficacy in various cancer models, and provides detailed protocols for key experimental procedures.
Introduction to this compound
This compound is a protoberberine alkaloid found in various plant species. Emerging preclinical evidence has highlighted its potential as a promising anticancer agent. It exerts its effects through multiple mechanisms, including the induction of cell cycle arrest and apoptosis, as well as the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Action
This compound's anticancer activity is attributed to its ability to interfere with fundamental cellular processes required for tumor growth. Its primary mechanisms include:
-
Microtubule Disruption: this compound interferes with the microtubule network, which is crucial for cell division, leading to mitotic arrest.
-
Cell Cycle Arrest: By disrupting microtubule dynamics, this compound predominantly causes a G2/M phase arrest in the cell cycle, preventing cancer cells from proceeding through mitosis.[1][2]
-
Induction of Apoptosis: Following cell cycle arrest, this compound triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1] This is evidenced by the activation of caspases, upregulation of pro-apoptotic proteins like p53, and externalization of phosphatidylserine.[1]
-
Modulation of Signaling Pathways: this compound has been shown to activate the ATR/ATM-Chk1/Chk2 DNA damage response pathway and inhibit the MAPK signaling pathway, both of which are critical for cancer cell survival and proliferation.[1][3]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Leukemia | 2.7 - 6.5 | [1] |
| MOLT-4 | Leukemia | 2.7 - 6.5 | [1] |
| Raji | Leukemia | 2.7 - 6.5 | |
| HL-60 | Leukemia | 2.7 - 6.5 | |
| U-937 | Leukemia | 2.7 - 6.5 | |
| HEL 92.1.7 | Leukemia | 2.7 - 6.5 | |
| A549 | Lung Carcinoma | Not specified | [1] |
| A2780 | Ovarian Carcinoma | Not specified | |
| SK-BR-3 | Breast Adenocarcinoma | Not specified | |
| MCF-7 | Breast Adenocarcinoma | Not specified | |
| 769-P | Renal Cell Carcinoma | Not specified | [3] |
| 786-O | Renal Cell Carcinoma | Not specified | [3] |
Table 2: Effect of this compound on Apoptosis and Cell Cycle in Jurkat and MOLT-4 Cells
| Cell Line | Treatment | Apoptosis Rate (%) | G2/M Phase Arrest (%) | Reference |
| Jurkat | 5 µM this compound (16h) | Not specified | 49 | [1] |
| MOLT-4 | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis by flow cytometry.
Materials:
-
Cancer cell lines treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis
This protocol is for determining the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines treated with this compound
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting
This protocol is for analyzing the expression of proteins involved in signaling pathways affected by this compound.
Materials:
-
Cancer cell lysates (treated and untreated)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-p-Chk2, anti-p53, anti-Bax, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the in vivo anticancer efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Visualizations
Caption: General experimental workflow for preclinical evaluation of this compound.
Caption: Signaling pathways modulated by this compound in cancer cells.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Computational Molecular Docking of Scoulerine with Tubulin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the computational molecular docking of Scoulerine, a natural isoquinoline alkaloid, with its target protein, tubulin. This compound has demonstrated anti-mitotic properties and is a promising candidate for anticancer drug development.[1][2][3][4][5][6] Understanding its interaction with tubulin at a molecular level is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives.
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in critical cellular processes such as cell division, intracellular transport, and maintenance of cell shape.[7][8][9] Their pivotal role in mitosis makes them an attractive target for anticancer therapies.[7][8][10] Tubulin-targeting agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[7][8]
This compound has been identified as a compound that binds to tubulin and interferes with microtubule structure, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][5][6] Computational molecular docking is a powerful tool to predict and analyze the binding mode and affinity of small molecules like this compound to their protein targets. This technique provides valuable insights into the specific amino acid residues involved in the interaction, the binding energy, and the potential binding sites.
Studies have shown that this compound likely interacts with tubulin at two key sites: the colchicine binding site and a site near the laulimalide binding site.[1][2][3][4] This dual mode of action, involving both microtubule destabilization and stabilization, makes this compound a particularly interesting compound for further investigation.[1][2][3][4]
Data Presentation
The following table summarizes the quantitative data from computational docking studies of this compound with tubulin.
| Ligand | Target Site | PDB ID | Binding Energy (kcal/mol) | Reference |
| This compound | Colchicine Site | 1SA0 | -7.96 | [1] |
| Colchicine | Colchicine Site | 1SA0 | -9.23 | [1] |
| This compound | Laulimalide Site | 4O4H | Not explicitly stated, but affinity is similar to the colchicine site interaction. | [1][2] |
| Laulimalide | Laulimalide Site | 4O4H | Not explicitly stated | [1] |
Experimental Protocols
This section provides a detailed methodology for performing computational molecular docking of this compound with tubulin.
Preparation of Protein and Ligand Structures
1.1. Protein Preparation:
-
Obtain Tubulin Structure: Download the 3D crystal structure of tubulin from the Protein Data Bank (PDB). For studying the colchicine binding site, PDB ID: 1SA0 can be used.[1] For the laulimalide site, PDB ID: 4O4H is a suitable choice.[1]
-
Pre-processing:
-
Remove any existing ligands, water molecules, and co-factors from the PDB file unless they are known to be critical for the binding interaction.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atom types and charges using a force field such as Kollman.
-
The prepared protein structure should be saved in a suitable format (e.g., PDBQT for AutoDock).
-
1.2. Ligand Preparation:
-
Obtain this compound Structure: The 3D structure of this compound can be obtained from a chemical database like PubChem or ZINC, or it can be sketched using a molecule builder.
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Torsion Angles: Define the rotatable bonds in the this compound molecule to allow for conformational flexibility during docking.
-
The prepared ligand structure should be saved in a suitable format (e.g., PDBQT for AutoDock).
Molecular Docking Procedure
2.1. Docking Software:
-
Several software packages are available for molecular docking, such as AutoDock, AutoDock Vina, MOE (Molecular Operating Environment), and GOLD. The following protocol is based on the widely used AutoDock software.
2.2. Grid Box Definition:
-
Define a 3D grid box that encompasses the predicted binding site on the tubulin molecule.
-
For targeted docking, the grid box should be centered on the known binding site (e.g., the colchicine or laulimalide site). The size of the grid box should be sufficient to accommodate the ligand and allow for its free rotation and translation.
2.3. Docking Algorithm:
-
Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) is a commonly used and effective algorithm in AutoDock.
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and the maximum number of energy evaluations. A higher number of runs will increase the chances of finding the optimal binding pose but will also require more computational time.
2.4. Execution of Docking:
-
Run the molecular docking simulation. The software will explore different conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.
Analysis of Docking Results
3.1. Binding Pose Analysis:
-
The docking results will provide a series of ranked binding poses based on their predicted binding energies.
-
Visualize the top-ranked poses in a molecular visualization software (e.g., PyMOL, VMD) to analyze the interactions between this compound and the amino acid residues in the tubulin binding pocket.
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
3.2. Binding Energy Evaluation:
-
The binding energy (in kcal/mol) is a quantitative measure of the binding affinity. A more negative value indicates a stronger binding interaction.
-
Compare the binding energy of this compound to that of known tubulin inhibitors docked to the same site to assess its relative potency.[1]
3.3. Root Mean Square Deviation (RMSD):
-
If a known experimental structure of the ligand-protein complex is available, the RMSD between the docked pose and the experimental pose can be calculated to validate the accuracy of the docking protocol.[1]
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: Signaling pathway of this compound leading to apoptosis.
Experimental Workflow for Molecular Docking
Caption: Workflow for computational molecular docking.
Logical Relationship of this compound's Dual Mode of Action
Caption: Dual mode of action of this compound on tubulin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of a novel small molecule tubulin inhibitor STK899704 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of action of antitumor drugs that interact with microtubules and tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Predicting Scoulerine Binding Sites Using Homology Modeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scoulerine, a natural isoquinoline alkaloid, has demonstrated significant potential as an anticancer agent. Its therapeutic effects are attributed to its interaction with key cellular targets, leading to the disruption of essential processes in cancer cells. This document provides a comprehensive guide to utilizing homology modeling and molecular docking to predict and analyze the binding sites of this compound on its protein targets. The primary known targets of this compound are tubulin, where it disrupts microtubule dynamics, and the dopamine transporter SLC6A3, which is implicated in renal cell carcinoma.[1] Understanding the precise binding interactions of this compound is crucial for the rational design of more potent and selective derivatives in drug development.
Data Presentation: Quantitative Analysis of this compound Interactions
While direct experimental dissociation constants (Kd) for this compound with its primary targets are not extensively reported in publicly available literature, its biological activity has been quantified through various studies. A thermophoresis assay has experimentally validated the binding of this compound to both free tubulin dimers and microtubules.[2] Although a specific Kd was not determined for this compound, a reference Kd for colchicine binding to tubulin was measured at 0.676 µM, with the study noting that this compound's affinity is likely weaker.[2] Furthermore, this compound has been shown to have a significant affinity for SLC6A3.[1] The cytotoxic and antiproliferative effects of this compound have been quantified across various cancer cell lines, with reported half-maximal inhibitory concentrations (IC50).
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Jurkat | Leukemia | 2.7 - 6.5 | [3] |
| MOLT-4 | Leukemia | 2.7 - 6.5 | [3] |
| A549 | Lung Carcinoma | - | [3] |
| OVCAR-3 | Ovarian Carcinoma | - | [3] |
| MCF-7 | Breast Carcinoma | - | [3] |
| Caco-2 | Colorectal Adenocarcinoma | ~3 - 6 | |
| Hep-G2 | Hepatocellular Carcinoma | ~3 - 6 |
Note: Specific IC50 values for A549, OVCAR-3, and MCF-7 were not provided in the cited text, but potent antiproliferative activity was reported.
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
This compound's interaction with its targets initiates downstream signaling events that contribute to its anticancer effects. Its binding to tubulin leads to mitotic arrest and apoptosis, while its interaction with SLC6A3 has been shown to suppress the MAPK signaling pathway.
Caption: this compound's interaction with tubulin disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.
Caption: this compound binds to SLC6A3, inhibiting the MAPK signaling pathway and inducing apoptosis in cancer cells.
Experimental Workflow for Homology Modeling and Docking
The following diagram outlines the workflow for predicting this compound's binding sites using homology modeling and subsequent molecular docking.
Caption: Workflow for predicting this compound binding sites from protein sequence to experimental validation.
Experimental Protocols
Protocol for Homology Modeling of a Target Protein (e.g., SLC6A3)
This protocol outlines the steps to generate a 3D model of a target protein when its experimental structure is unavailable.
Objective: To build a reliable 3D model of a target protein using a homologous protein with a known structure as a template.
Materials:
-
Target protein amino acid sequence in FASTA format.
-
Access to online homology modeling servers (e.g., SWISS-MODEL, Phyre2) or local software (e.g., Modeller).
-
Protein structure visualization software (e.g., PyMOL, UCSF Chimera).
-
Model quality assessment tools (e.g., PROCHECK, Ramachandran plot server).
Procedure:
-
Template Selection:
-
Obtain the amino acid sequence of the target protein (e.g., human SLC6A3 from UniProt).
-
Perform a BLASTp search against the Protein Data Bank (PDB) to identify suitable templates with high sequence identity (>30% is generally recommended) and good resolution.
-
Select the best template(s) based on sequence identity, query coverage, E-value, and structural resolution.
-
-
Target-Template Alignment:
-
Perform a sequence alignment between the target and the selected template(s).
-
Manually inspect and refine the alignment if necessary, especially in loop regions or areas of low sequence similarity.
-
-
Model Building:
-
Submit the target sequence and selected template(s) to a homology modeling server or software.
-
The software will build the 3D model by copying the coordinates of the aligned residues from the template and modeling the non-aligned loops and side chains.
-
-
Model Refinement:
-
The initial model may contain steric clashes or unfavorable geometries.
-
Perform energy minimization using molecular mechanics force fields (e.g., GROMOS, CHARMM) to relax the structure and improve its stereochemical quality. This step is often integrated into automated modeling servers.
-
-
Model Validation:
-
Assess the quality of the generated model using various validation tools:
-
Ramachandran Plot: Check the distribution of phi-psi dihedral angles. A good model should have over 90% of residues in the most favored regions.
-
Stereochemical Quality: Use tools like PROCHECK to evaluate bond lengths, bond angles, and other geometric parameters.
-
Overall Fold Quality: Use tools like ProSA-web or QMEAN to assess the overall quality of the model and compare it to high-resolution experimental structures.
-
-
Protocol for Molecular Docking of this compound to a Homology Model
This protocol describes how to predict the binding pose and estimate the binding affinity of this compound to the generated homology model.
Objective: To identify the most probable binding site and binding mode of this compound on the target protein.
Materials:
-
3D structure of the homology model in PDB format.
-
3D structure of this compound in SDF or MOL2 format (can be obtained from PubChem).
-
Molecular docking software (e.g., AutoDock Vina, Schrödinger Glide, HADDOCK).
-
Molecular visualization and analysis software.
Procedure:
-
Protein Preparation:
-
Load the homology model into a molecular modeling program.
-
Remove water molecules and any co-crystallized ligands from the template that are not relevant.
-
Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH.
-
Assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Load the 3D structure of this compound.
-
Add hydrogen atoms and assign appropriate protonation states.
-
Assign partial charges and define rotatable bonds.
-
Perform energy minimization of the ligand structure.
-
-
Binding Site Prediction and Grid Generation:
-
Identify potential binding pockets on the protein surface. This can be done based on homology to the template's binding site or using pocket detection algorithms.
-
Define a docking grid box that encompasses the predicted binding site. The grid box should be large enough to allow for translational and rotational sampling of the ligand.
-
-
Docking Simulation:
-
Run the docking algorithm to sample different conformations and orientations of this compound within the defined grid box.
-
The program will score the different poses based on a scoring function that estimates the binding free energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in the context of the protein's binding site.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the protein residues.
-
The docking score provides an estimation of the binding affinity. Compare the scores of different poses to identify the most favorable binding mode.
-
Protocol for Experimental Validation using Microscale Thermophoresis (MST)
This protocol provides a method to experimentally validate the predicted binding interaction and determine the binding affinity.
Objective: To measure the binding affinity between the target protein and this compound in solution.
Materials:
-
Purified target protein (or cell lysate containing a fluorescently tagged target protein).
-
This compound stock solution.
-
MST instrument (e.g., Monolith NT.115).
-
MST capillaries.
-
Assay buffer (should be optimized for protein stability and to minimize non-specific binding).
Procedure:
-
Sample Preparation:
-
If using a purified protein, label it with a fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in the assay buffer. A 16-point, 2-fold dilution series is common.
-
Prepare a constant concentration of the fluorescently labeled protein in the assay buffer. The concentration should be in the range of the expected Kd.
-
-
Binding Reaction:
-
Mix the labeled protein with each concentration of the this compound dilution series.
-
Include a control sample with only the labeled protein in the buffer.
-
Allow the binding reactions to equilibrate at a constant temperature.
-
-
MST Measurement:
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
The instrument will apply an infrared laser to create a microscopic temperature gradient in the capillaries and measure the movement of the fluorescent molecules (thermophoresis). The change in thermophoresis upon ligand binding is monitored.
-
-
Data Analysis:
-
The change in the normalized fluorescence is plotted against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable binding model (e.g., the Kd model) to determine the dissociation constant (Kd).
-
Conclusion
The combined approach of homology modeling and molecular docking provides a powerful computational framework for predicting the binding sites of this compound on its protein targets. This in silico analysis, when coupled with experimental validation, can significantly accelerate the structure-based design of novel this compound derivatives with improved therapeutic properties. The protocols and data presented herein serve as a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. This compound: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of this compound [mdpi.com]
- 3. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Scoulerine Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize scoulerine concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in cell culture experiments?
A1: this compound is a pivotal branch-point intermediate in the biosynthesis of various benzylisoquinoline alkaloids (BIAs)[1][2][3][4]. In plant cell cultures, optimizing this compound concentration is crucial as it serves as the precursor for the production of numerous pharmacologically significant compounds, including antimicrobial agents like berberine and sanguinarine[2][3][4]. Maximizing this compound can therefore enhance the yield of these valuable downstream products.
Q2: Which plant species are typically used for this compound production in cell culture?
A2: Cell cultures of species from the Ranunculaceae and Papaveraceae families are commonly used for studying and producing this compound and other BIAs. Coptis japonica is a frequently cited model system for berberine biosynthesis, which involves this compound as a key intermediate[1][5][6][7]. Other species like Eschscholzia californica (California poppy) also produce this compound-derived alkaloids[4].
Q3: What are the key factors influencing this compound concentration in cell cultures?
A3: The production of this compound, like other secondary metabolites, is influenced by a combination of factors including:
-
Culture Medium Composition: The balance of macronutrients, micronutrients, vitamins, carbon source (e.g., sucrose), and plant growth regulators (e.g., auxins and cytokinins) is critical for both cell growth and secondary metabolite production[8][9].
-
Physical Culture Conditions: Parameters such as pH, temperature, light, and aeration must be optimized to support robust cell growth and enzymatic activity necessary for this compound biosynthesis[10][11].
-
Elicitation: The application of biotic or abiotic elicitors can trigger defense responses in plant cells, often leading to a significant increase in the production of secondary metabolites like this compound[12].
-
Precursor Feeding: Supplying the culture with biosynthetic precursors of this compound can potentially increase its yield.
-
Cell Line Selection: The inherent genetic variability within cell cultures means that selecting high-yielding cell lines is a crucial step for maximizing production[8].
Q4: What are elicitors and which ones are effective for enhancing this compound production?
A4: Elicitors are substances that induce a defense response in plants, often leading to the enhanced synthesis of secondary metabolites[12]. Common elicitors used in plant cell culture include:
-
Biotic Elicitors: These are derived from biological sources. Yeast extract and fungal cell wall fragments are widely used to stimulate alkaloid production[3][4][13][14].
-
Abiotic Elicitors: These include non-biological stressors such as heavy metal salts and signaling molecules like methyl jasmonate (MeJA) and salicylic acid (SA)[12][15][16].
Both yeast extract and methyl jasmonate have been shown to be effective in increasing the production of various alkaloids in different plant cell culture systems[12][13][15][16][17].
Q5: How can I measure the concentration of this compound in my cell culture?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable method for quantifying this compound[15][18][19][20]. This technique allows for the separation, identification, and quantification of this compound from a complex mixture of compounds in the cell extract[18][19][20]. A detailed protocol for sample preparation and HPLC analysis is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Suboptimal culture medium. | 1a. Optimize the concentrations of sucrose, nitrogen, and phosphate in your medium. 1b. Test different basal media formulations (e.g., MS, Gamborg's B5)[8]. 1c. Adjust the type and concentration of plant growth regulators (e.g., 2,4-D, NAA, BAP)[9][21]. |
| 2. Non-optimal physical culture conditions. | 2a. Maintain the pH of the culture medium between 5.5 and 6.0[11]. 2b. Optimize the incubation temperature, typically between 25-28°C[9]. 2c. Evaluate the effect of light and dark conditions, as light can influence secondary metabolism[11]. | |
| 3. Ineffective elicitation strategy. | 3a. Test different elicitors (e.g., yeast extract, methyl jasmonate) at various concentrations[12][13][15][17]. 3b. Optimize the timing of elicitor addition, often at the late exponential or early stationary growth phase[14]. | |
| Inconsistent this compound Yields Between Batches | 1. Cell line instability. | 1a. Re-select high-producing cell lines from your culture. 1b. Cryopreserve high-yielding cell lines to ensure a consistent starting material. |
| 2. Variability in experimental conditions. | 2a. Ensure precise and consistent preparation of media and elicitor solutions. 2b. Standardize all culture parameters (inoculum density, temperature, agitation speed, etc.). | |
| Cell Growth is Inhibited After Elicitor Addition | 1. Elicitor concentration is too high (toxicity). | 1a. Perform a dose-response experiment to determine the optimal elicitor concentration that enhances this compound production without severely inhibiting cell growth[4]. 1b. Reduce the duration of exposure to the elicitor. |
| 2. Elicitor was added too early in the growth phase. | 2a. Add the elicitor during the late exponential or early stationary phase when the cell culture is more robust[14]. | |
| Difficulty in Quantifying this compound | 1. Inefficient extraction from cells. | 1a. Ensure complete cell lysis using methods like sonication or freeze-thaw cycles. 1b. Use an appropriate solvent for extraction, such as methanol or ethanol[15][19][20]. |
| 2. Co-elution with other compounds during HPLC. | 2a. Optimize the HPLC mobile phase composition and gradient to improve the separation of this compound from other metabolites[15][20]. 2b. Use a mass spectrometer (LC-MS) for more selective detection. |
Quantitative Data Summary
The following tables summarize the effects of common elicitors on secondary metabolite production in various plant cell cultures. While specific data for this compound is limited, these results provide a general indication of the potential impact of these treatments.
Table 1: Effect of Methyl Jasmonate (MeJA) on Secondary Metabolite Production
| Plant Species | Secondary Metabolite | MeJA Concentration | Fold Increase in Yield (Compared to Control) | Reference |
| Taxus canadensis | Paclitaxel | 100 µM | ~120 | [16] |
| Taxus canadensis | Baccatin III | 100 µM | ~134 | [16] |
| Zephyranthes candida | Lycorine | 100 µM | ~1.4 | [12] |
| Chlamydomonas reinhardtii | Squalene | 1 mM | N/A (Below detection in control) | [17] |
Table 2: Effect of Yeast Extract (YE) on Secondary Metabolite Production
| Plant Species | Secondary Metabolite | YE Concentration (mg/L) | Fold Increase in Yield (Compared to Control) | Reference |
| Eschscholzia californica | Total Alkaloids | 60 µg/g fresh cell weight | 2.5 - 10.5 | [4] |
| Zataria multiflora | Phenylpropanoids | 400 | ~1.5 - 2.0 | [3] |
| Zataria multiflora | Terpenoids | 400 | ~1.5 - 2.0 | [3] |
Experimental Protocols
Protocol 1: Elicitation of this compound Production in Coptis japonica Cell Suspension Culture
-
Establishment of Cell Suspension Culture:
-
Initiate callus from sterile Coptis japonica explants on a solid Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators (e.g., 1 mg/L 2,4-D).
-
Transfer friable callus to a liquid MS medium with the same hormonal composition to establish a suspension culture.
-
Subculture the suspension cells every 14 days by transferring 10 mL of the culture into 90 mL of fresh medium.
-
Incubate on a rotary shaker at 120 rpm in the dark at 25°C.
-
-
Elicitation Procedure:
-
Grow the cell suspension culture for 10-12 days until it reaches the late exponential growth phase.
-
Prepare stock solutions of elicitors:
-
Methyl Jasmonate (MeJA): Dissolve in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration.
-
Yeast Extract (YE): Dissolve in distilled water and autoclave.
-
-
Add the elicitor stock solution to the cell cultures to achieve the desired final concentration (e.g., 100 µM MeJA or 100 mg/L YE).
-
Continue to incubate the elicited cultures under the same conditions for a specified period (e.g., 48-96 hours).
-
Protocol 2: Extraction and Quantification of this compound by HPLC
-
Sample Preparation and Extraction:
-
Harvest cells by filtration or centrifugation.
-
Wash the cells with distilled water and blot dry.
-
Freeze-dry the cells and record the dry weight.
-
Grind the dried cells into a fine powder.
-
Extract a known amount of powdered cells (e.g., 100 mg) with methanol (e.g., 3 x 5 mL) using sonication for 20 minutes for each extraction.
-
Combine the methanol extracts and evaporate to dryness under reduced pressure.
-
Re-dissolve the residue in a known volume of the HPLC mobile phase (e.g., 1 mL) and filter through a 0.22 µm syringe filter before analysis.
-
-
HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Quantification: Prepare a calibration curve using a this compound standard of known concentrations. Calculate the this compound concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Biosynthetic pathway of this compound and its downstream products.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Biotic and Abiotic Elicitors of Stilbenes Production in Vitis vinifera L. Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenolics and terpenoids change in response to yeast extract and chitosan elicitation in Zataria multiflora cell suspension culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmb.or.kr [jmb.or.kr]
- 5. A biosynthetic network for protoberberine production in Coptis chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternative final steps in berberine biosynthesis in Coptis japonica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of cell suspension culture of transformed and untransformed lettuce for the enhanced production of secondary metabolites and their pharmaceutical evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of methyl jasmonate on in-vitro pollen germination and tube elongation of Pinus nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Effect of Methyl Jasmonate on the Growth and Biosynthesis of C13- and C14-Hydroxylated Taxoids in the Cell Culture of Yew (Taxus wallichiana Zucc.) of Different Ages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent advances towards development and commercialization of plant cell culture processes for synthesis of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimized HPLC extraction method of quercetin and berberine based on response surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Strategies to Increase Scoulerine Yield from Plant Sources
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the production of Scoulerine from plant-based systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing this compound yield in plant cultures?
A1: The three main strategies are:
-
Elicitation: Applying stress-inducing compounds (elicitors) to plant cell or hairy root cultures to trigger defense responses, which often include the upregulation of secondary metabolite pathways like the one for this compound.
-
Metabolic Engineering: Genetically modifying the plant or cell culture to enhance the this compound biosynthetic pathway. This typically involves overexpressing genes for rate-limiting enzymes or downregulating genes of competing pathways.
-
Culture System Optimization: Optimizing the growth conditions, such as media composition, pH, and temperature, and utilizing specialized culture systems like hairy root cultures, which are genetically stable and often exhibit high growth rates.[1]
Q2: Which plant species are commonly used for this compound production?
A2: this compound is a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids (BIAs). Plant species rich in these compounds, such as California poppy (Eschscholzia californica) and various Papaver species (e.g., opium poppy), are excellent models and production platforms.[2][3] Cell suspension and hairy root cultures derived from these plants are frequently used in research.
Q3: What is the key rate-limiting enzyme in the conversion of (S)-reticuline to (S)-scoulerine?
A3: The Berberine Bridge Enzyme (BBE) is the critical, rate-limiting enzyme that catalyzes the oxidative cyclization of (S)-reticuline to form (S)-scoulerine.[4][5][6] This unique reaction forms the characteristic "berberine bridge" and is a major target for metabolic engineering efforts.[7][8]
Q4: What are common elicitors used to boost BIA production?
A4: Both biotic and abiotic elicitors are effective. The most commonly used include:
-
Methyl Jasmonate (MeJA): A plant signaling molecule that is a potent inducer of defense-related secondary metabolism.[9][10]
-
Yeast Extract (YE): A biotic elicitor derived from yeast cell walls that mimics a microbial attack, stimulating phytoalexin production.[1][10]
-
Salicylic Acid (SA): Another key plant hormone involved in defense signaling.[11][12]
-
Silver Nitrate (AgNO₃): An abiotic elicitor that can induce stress responses.
Q5: Why are hairy root cultures often preferred over cell suspension cultures?
A5: Hairy root cultures, induced by Agrobacterium rhizogenes, offer several advantages:
-
Genetic Stability: They tend to be more genetically and biochemically stable over long-term subculturing compared to undifferentiated cell suspensions.
-
High Growth Rate: They exhibit fast growth in hormone-free media.
-
High Productivity: They often produce secondary metabolites at levels comparable to or higher than the roots of the parent plant.[1]
Troubleshooting Guides
Issue 1: Low or No Hairy Root Induction
| Potential Cause | Troubleshooting Step |
| Bacterial Strain Incompatibility | Use a highly virulent A. rhizogenes strain known to be effective with your plant species (e.g., ATCC15834, LBA9402).[3][13] |
| Explant Type and Health | Use young, healthy, and highly regenerative tissues like hypocotyls or excised shoots. Ensure explants are properly wounded to allow bacterial infection. |
| Ineffective Co-cultivation | Optimize the co-cultivation period (typically 2-3 days). Ensure the medium does not contain antibiotics during this phase. The addition of acetosyringone (e.g., 100 µM) can enhance T-DNA transfer.[14] |
| Bacterial Overgrowth | After co-cultivation, wash explants thoroughly and transfer them to a medium containing an appropriate antibiotic (e.g., cefotaxime, carbenicillin) to eliminate bacteria. |
Issue 2: Elicitation Treatment is Ineffective or Causes Cell Death
| Potential Cause | Troubleshooting Step |
| Incorrect Elicitor Concentration | Perform a dose-response experiment. High concentrations can be toxic. For MeJA, start with a range of 10-200 µM.[15] For Yeast Extract, try 0.1-1.5 mg/L.[1][10] |
| Wrong Timing of Application | Apply the elicitor during the late exponential or early stationary growth phase of the culture for maximal secondary metabolite production.[11] |
| Short or Long Exposure Time | Optimize the duration of elicitor exposure. A time-course experiment (e.g., 12, 24, 48, 72 hours) is recommended. Prolonged exposure can lead to cell death.[12] |
| Solvent Toxicity | If dissolving elicitors in solvents like ethanol, ensure the final concentration in the medium is minimal and run a solvent-only control to check for toxicity. |
Issue 3: Inconsistent this compound Yields
| Potential Cause | Troubleshooting Step |
| Genetic Instability of Culture | If using cell suspensions, re-initiate from callus or establish stable hairy root lines. Hairy roots are known for better genetic stability.[1] |
| Variability in Culture Conditions | Strictly control all culture parameters: media composition, pH, temperature, light cycle, and agitation speed. |
| Incomplete Extraction | Optimize the extraction protocol. Ensure the plant material is thoroughly ground and the solvent-to-sample ratio is adequate. Ultrasound-assisted extraction can improve efficiency.[16] |
| Degradation During Analysis | Protect extracts from light and heat. Analyze samples promptly after extraction or store them at -20°C. Use appropriate HPLC conditions to ensure compound stability. |
Quantitative Data on Yield Enhancement
The following table summarizes the reported increases in alkaloid yields using various strategies. While data specifically for this compound is limited, results from related alkaloids demonstrate the potential of these techniques.
| Strategy | Plant/Culture System | Compound(s) | Treatment | Yield Increase (Fold) | Reference |
| Elicitation | Rhazya stricta Hairy Roots | Quebrachamine | 50 µM Methyl Jasmonate | ~2.6 | [15] |
| Elicitation | Rhazya stricta Hairy Roots | Fluorocarpamine | 200 µM Methyl Jasmonate | ~3.7 | [15] |
| Elicitation | Ophiorrhiza ridleyana Stems | Camptothecin | 50 µM Methyl Jasmonate | ~2.6 | [13] |
| Elicitation | Withania coagulans Cell Culture | Withaferin A | Salicylic Acid (200 mg/L) | ~3.1 | [5][12] |
| Elicitation | Withania coagulans Cell Culture | Withanolide A | Salicylic Acid (200 mg/L) | ~2.0 | [5][12] |
| Metabolic Eng. + Elicitation | Nicotiana benthamiana | Taxadiene | Overexpression + MeJA | ~1.9 | [17] |
| Metabolic Engineering | Saccharomyces cerevisiae | (S)-scoulerine | BBE Gene Optimization | ~58 | [4] |
Experimental Protocols
Protocol 1: Agrobacterium rhizogenes-mediated Hairy Root Induction
This protocol is a generalized procedure and may require optimization for specific plant species.
-
Bacterial Culture Preparation:
-
Streak a culture of A. rhizogenes (e.g., strain ATCC15834) on solid Luria-Bertani (LB) medium with the appropriate antibiotic. Incubate at 28°C for 2 days.
-
Inoculate a single colony into liquid LB medium and grow overnight at 28°C with shaking (180 rpm) until the culture reaches an OD₆₀₀ of 0.6-0.8.
-
Pellet the bacteria by centrifugation (3500 rpm, 10 min) and resuspend in liquid MS medium to the original volume.[14]
-
-
Explant Preparation and Infection:
-
Sterilize plant seeds and germinate them on a suitable medium (e.g., ½ MS). Use young seedlings (2-3 weeks old) as the source of explants.
-
Aseptically excise explants (e.g., hypocotyls, leaf discs, or excised shoots) and make small wounds with a sterile scalpel.
-
Immerse the wounded explants in the bacterial suspension for 10-15 minutes. For enhanced transformation, 100 µM acetosyringone can be added to the suspension.[13]
-
-
Co-cultivation:
-
Blot the infected explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid, hormone-free MS medium.
-
Incubate in the dark at 25°C for 2-3 days.
-
-
Bacterial Elimination and Root Growth:
-
Transfer the explants to solid MS medium containing an antibiotic like cefotaxime (200-300 mg/L) to kill the remaining Agrobacterium.[12]
-
Subculture the explants onto fresh medium every 2 weeks.
-
Hairy roots should emerge from the wound sites within 3-4 weeks.
-
-
Establishment of Hairy Root Lines:
-
Once roots are well-developed, excise them and transfer them to hormone-free liquid MS medium for proliferation.
-
Maintain cultures on a rotary shaker (90-110 rpm) in the dark at 25°C.[12]
-
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of MeJA by dissolving it in 99% ethanol. Sterilize by passing through a 0.22 µm filter. Store at -20°C.
-
-
Elicitor Application:
-
Grow hairy root or cell suspension cultures for a predetermined period until they reach the late-logarithmic growth phase.
-
Add the MeJA stock solution directly to the liquid culture medium to achieve the desired final concentration (e.g., 100 µM).
-
Add an equivalent volume of sterile ethanol to control cultures.
-
-
Incubation and Harvest:
-
Continue to incubate the cultures under standard conditions for the desired elicitation period (e.g., 24-72 hours).
-
Harvest the biomass by filtration, wash with distilled water, and blot dry.
-
Freeze the biomass immediately in liquid nitrogen and then lyophilize (freeze-dry). Store the dried material at -80°C until extraction.
-
Protocol 3: Ultrasound-Assisted Extraction (UAE) of Alkaloids
-
Sample Preparation:
-
Grind the lyophilized hairy root or cell biomass to a fine powder using a mortar and pestle.
-
-
Extraction Procedure:
-
Extract Recovery:
-
Centrifuge the mixture (e.g., 8000 x g, 10 min) to pellet the solid debris.[18]
-
Carefully collect the supernatant.
-
For exhaustive extraction, repeat the process twice more with fresh solvent, pooling the supernatants.
-
Evaporate the pooled supernatant to dryness under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of HPLC-grade methanol for analysis.
-
Protocol 4: RP-HPLC Quantification of this compound
This is a general method; optimization of mobile phase composition and gradient may be required.
-
Chromatographic System:
-
Mobile Phase and Gradient:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or 0.02 M phosphate buffer (pH adjusted to 2.3-3.0).
-
Solvent B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 70% B
-
25-30 min: Hold at 70% B
-
30-35 min: Return to 10% B and equilibrate.
-
-
-
Detection:
-
Scan for the optimal detection wavelength for this compound using a PDA detector with a standard. If a standard is unavailable, monitor at wavelengths common for BIAs, such as 288 nm.[19]
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations (e.g., 1-100 µg/mL).
-
Inject 10-20 µL of the reconstituted plant extract.
-
Identify the this compound peak by comparing the retention time with the standard.
-
Calculate the concentration in the sample by interpolating its peak area against the standard curve.
-
Visualizations
Signaling Pathways and Workflows
Caption: Simplified biosynthesis of (S)-scoulerine from (S)-reticuline via BBE.
Caption: Jasmonate signaling pathway leading to this compound accumulation.
Caption: Workflow for this compound production and analysis using hairy root cultures.
References
- 1. Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for regeneration and transformation in Eschscholzia californica: A model plant to investigate alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A concerted mechanism for berberine bridge enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical evidence that berberine bridge enzyme belongs to a novel family of flavoproteins containing a bi-covalently attached FAD cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of berberine bridge enzyme levels in transgenic root cultures of California poppy alters the accumulation of benzophenanthridine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methyl jasmonate and salicylic acid as powerful elicitors for enhancing the production of secondary metabolites in medicinal plants: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methyl jasmonate and yeast extract stimulate mitragynine production in Mitragyna speciosa (Roxb.) Korth. shoot culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elicitation, an Effective Strategy for the Biotechnological Production of Bioactive High-Added Value Compounds in Plant Cell Factories - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | A Berberine Bridge Enzyme-Like Protein, GmBBE-like43, Confers Soybean's Coordinated Adaptation to Aluminum Toxicity and Phosphorus Deficiency [frontiersin.org]
- 16. Metabolic engineering of Nicotiana benthamiana for the increased production of taxadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of Elicitation on Plant Antioxidants Production in Taxus Cell Cultures [mdpi.com]
- 18. globalresearchonline.net [globalresearchonline.net]
- 19. mjas.analis.com.my [mjas.analis.com.my]
Validation & Comparative
A Structural Showdown: Scoulerine and Laulimalide's Distinctive Engagement with Tubulin
For Immediate Release
A comprehensive analysis of the structural and quantitative differences in the binding of two potent microtubule-targeting agents, Scoulerine and laulimalide, to their cellular target, tubulin, is presented. This guide offers researchers, scientists, and drug development professionals a detailed comparison of their binding sites, affinities, and mechanisms of action, supported by experimental data and protocols.
The microtubule network, a dynamic component of the cytoskeleton, is a critical target in cancer chemotherapy. The intricate dance of tubulin polymerization and depolymerization is essential for cell division, and its disruption can lead to mitotic arrest and apoptosis in rapidly dividing cancer cells. This compound, an isoquinoline alkaloid, and laulimalide, a marine macrolide, are two natural products that exert their potent anticancer effects by interacting with tubulin. However, the structural nuances of their binding and their subsequent effects on microtubule dynamics differ significantly, offering distinct avenues for therapeutic development.
At a Glance: Quantitative Comparison of Tubulin Binding
A summary of the key quantitative parameters for the interaction of this compound and laulimalide with tubulin is presented below, providing a clear overview of their distinct binding properties.
| Parameter | This compound | Laulimalide | Reference |
| Binding Site | Vicinity of the colchicine and laulimalide binding sites on β-tubulin | Unique non-taxane site on β-tubulin, bridging two adjacent dimers | [1],[2][3] |
| Mechanism of Action | Dual-action: microtubule stabilization and inhibition of polymerization | Microtubule stabilization | [1],[2][4] |
| Binding Affinity (Kd) | 35.9 µM (to free tubulin dimers); 43.1 µM (to microtubules) | ~0.35 µM (apparent Kd for the laulimalide/peloruside site) | [1],[2] |
| Inhibitory Constant (Ki) | Not reported | ~0.25 µM (apparent Ki for inhibiting [3H]peloruside A binding) | [2] |
| Stoichiometry (n) | Not explicitly determined | Stoichiometric with tubulin content in polymer | [2] |
Delving into the Binding Mechanisms: A Structural Perspective
Laulimalide is a well-characterized microtubule-stabilizing agent.[2][4] X-ray crystallography and molecular modeling studies have revealed that it binds to a unique pocket on the exterior of the β-tubulin subunit, distinct from the binding site of the taxane drugs like paclitaxel.[2][3][5] A key feature of laulimalide's interaction is its ability to bridge two longitudinally adjacent tubulin dimers within a protofilament, effectively acting as a "molecular staple" to prevent depolymerization.[3] This stabilization of the microtubule polymer leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.
In contrast, the interaction of this compound with tubulin is more complex and appears to be multifaceted. Recent computational and experimental evidence suggests a dual mechanism of action.[1] Molecular docking studies predict that this compound can bind in the vicinity of both the colchicine-binding site, a known site for microtubule destabilizers, and the laulimalide-binding site.[1] This is supported by thermophoresis assays which have determined micromolar binding affinities to both free tubulin dimers and polymerized microtubules.[1] This dual interaction could explain its observed effects of both disrupting microtubule organization and inducing thicker, denser microtubule bundles in cells.
Visualizing the Interaction: A Logical Relationship Diagram
The following diagram illustrates the distinct binding sites and consequent effects of this compound and laulimalide on tubulin and microtubule dynamics.
Caption: Binding and effect pathways of this compound and laulimalide on tubulin.
Experimental Corner: Key Methodologies
The following are detailed protocols for key experiments used to characterize the binding and functional effects of compounds like this compound and laulimalide on tubulin.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of a compound on the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Glycerol
-
Test compounds (this compound, laulimalide) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well, black, clear-bottom microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
On ice, prepare the tubulin polymerization reaction mixture. For a final volume of 100 µL per well, combine General Tubulin Buffer, GTP (to a final concentration of 1 mM), DAPI (to a final concentration of 10 µM), and glycerol (to a final concentration of 10% v/v).
-
Add purified tubulin to the reaction mixture to a final concentration of 2 mg/mL. Keep the mixture on ice to prevent premature polymerization.
-
Add the test compounds at various concentrations to the wells of the pre-chilled 96-well plate. Include appropriate vehicle controls (e.g., DMSO).
-
Carefully add the tubulin polymerization reaction mixture to each well containing the test compound.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every minute for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization (Vmax) and the maximum polymer mass can be determined from the kinetic curves. Inhibitors of polymerization will show a decrease in Vmax and/or the final fluorescence, while stabilizers may show an increased Vmax and/or final fluorescence.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Purified tubulin
-
Test compounds (this compound, laulimalide)
-
Dialysis buffer (e.g., 25 mM PIPES, pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 10 µM GDP)
-
Isothermal titration calorimeter
Procedure:
-
Dialyze the purified tubulin extensively against the ITC buffer to ensure buffer matching between the protein and ligand solutions.
-
Accurately determine the concentrations of the tubulin and ligand solutions.
-
Degas both the tubulin and ligand solutions immediately before the experiment to prevent air bubbles.
-
Load the tubulin solution (typically 20-50 µM) into the sample cell of the ITC instrument.
-
Load the ligand solution (typically 200-500 µM, 10-fold molar excess) into the injection syringe.
-
Set the experimental parameters, including the cell temperature (e.g., 25°C), stirring speed, and injection volume and duration.
-
Perform a series of injections of the ligand into the tubulin solution.
-
As a control, perform a separate titration of the ligand into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw titration data. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
X-ray Crystallography of Tubulin-Ligand Complexes
This technique provides high-resolution structural information about the binding of a ligand to tubulin at the atomic level.
Procedure Overview:
-
Crystallization of the Tubulin-Ligand Complex:
-
Co-crystallization: The purified tubulin is mixed with the ligand in a stoichiometric excess before setting up crystallization trials.
-
Soaking: Pre-formed crystals of tubulin (often in complex with a stabilizing protein like stathmin-like domain) are soaked in a solution containing the ligand.[6]
-
-
Data Collection:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
-
Structure Determination and Refinement:
-
The diffraction data are processed to determine the electron density map.
-
Molecular replacement is used to solve the phase problem, using a known tubulin structure as a model.
-
The ligand is built into the electron density map, and the entire complex structure is refined to obtain the final atomic coordinates.
-
This guide provides a foundational understanding of the distinct interactions of this compound and laulimalide with tubulin. The provided data and protocols serve as a valuable resource for researchers aiming to further explore these and other microtubule-targeting agents in the quest for more effective cancer therapies.
References
- 1. Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of this compound - ProQuest [proquest.com]
- 2. The Assembly-Inducing Laulimalide/Peloruside A Binding Site on Tubulin: Molecular Modeling and Biochemical Studies with [3H]Peloruside A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Unique Binding Mode of Laulimalide to Two Tubulin Protofilaments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Laulimalide and paclitaxel: a comparison of their effects on tubulin assembly and their synergistic action when present simultaneously - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of microtubule stabilization by laulimalide and peloruside A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studying drug-tubulin interactions by X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Scoulerine and Other Bioactive Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactive properties of Scoulerine with other prominent isoquinoline alkaloids: Berberine, Palmatine, and Sanguinarine. The analysis is supported by experimental data to highlight their therapeutic potential and underlying mechanisms of action.
Introduction to Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, primarily found in plants of families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1] They are known for a wide range of significant pharmacological properties.[2][3] this compound, a protoberberine alkaloid, serves as a crucial intermediate in the biosynthesis of other isoquinoline alkaloids like berberine and sanguinarine.[4] While less studied than its derivatives, this compound itself exhibits potent biological activities, particularly in the realm of oncology. This guide compares its performance against the well-researched alkaloids Berberine, Palmatine, and Sanguinarine.
Comparative Bioactivity Data
The following table summarizes key quantitative data on the bioactivities of this compound, Berberine, Palmatine, and Sanguinarine, with a focus on their anticancer and anti-inflammatory effects.
| Alkaloid | Bioactivity | Assay / Model | Result (IC50 / Effect) | Source |
| This compound | Anticancer (Cytotoxicity) | Mitochondrial Dehydrogenase Activity (Leukemic Cells) | 2.7 - 6.5 µM | [2][4] |
| Anticancer (Antiproliferative) | xCELLigence System (A549, A2780, SK-BR-3, MCF-7) | Dose-dependent inhibition (10, 20, 50 µM) | [4] | |
| Anti-inflammatory | TNF-α Inhibition | Weak Activity | [5] | |
| Acetylcholinesterase Inhibition | Anti-AChE Assay | MIR: 0.0015 nmol (two-fold better than galanthamine) | [5] | |
| Berberine | Anticancer | Cell Cycle Arrest (Cancer Cells) | G1 arrest (low conc.), G2/M arrest (high conc.) | [6] |
| Anti-inflammatory | Cyclooxygenase 2 (COX-2) Inhibition | Stalls expression of COX-2 and prostaglandin E2 | [6] | |
| Antidiabetic | Glucose-dependent insulin secretion | Stimulated insulin release at high glucose levels | [7] | |
| Cholesterol-Lowering | Human Clinical Trial | Significant reduction in total cholesterol and LDL-C | [7] | |
| Palmatine | Anticancer (Cytotoxicity) | MTT Assay (MCF-7, T47D Breast Cancer Cells) | IC50: 5.126 - 5.805 µg/mL | [8] |
| Anti-inflammatory | LPS-induced IL-6 and IL-1β secretion (Raw264.7 cells) | Dose-dependent downregulation (0.025–0.5 mg/mL) | [9] | |
| Antioxidant | NO• Radical Scavenging | IC50: 10.70 ± 1.48 μg/mL | [9] | |
| α-amylase Inhibition | Enzyme Inhibition Assay | IC50: 35.65 ± 0.12 μg/mL | [9] | |
| Sanguinarine | Anticancer (Apoptosis) | Cell Viability Assay (Pre-ALL cell lines) | Significant inhibition of cell viability | [10] |
| Antimicrobial | Minimum Inhibitory Concentration (Plaque Bacteria) | MIC: 1 - 32 µg/mL | [11] | |
| Anti-inflammatory | NF-κB Activation | Inhibition of NF-κB pathway | [12] | |
| Anti-angiogenic | In vivo mouse melanoma model | Inhibition of angiogenesis | [13] |
Mechanisms of Action: Signaling Pathways
The therapeutic effects of these alkaloids are mediated through their interaction with various cellular signaling pathways. The diagrams below illustrate the key pathways involved in their anticancer and anti-inflammatory activities.
Caption: Pro-apoptotic signaling pathways modulated by this compound, Sanguinarine, and Berberine.
Caption: Anti-inflammatory signaling pathways inhibited by Palmatine, Berberine, and Sanguinarine.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT & xCELLigence)
-
Objective: To determine the cytotoxic and antiproliferative effects of the alkaloids on cancer cell lines.
-
Methodology (MTT Assay for Palmatine):
-
Human breast cancer cells (e.g., MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of Palmatine (or vehicle control) and incubated for a specified period (e.g., 72 hours).[8]
-
Following incubation, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is expressed as a percentage relative to the control, and the IC50 value (concentration causing 50% inhibition) is calculated.[8]
-
-
Methodology (xCELLigence for this compound):
-
The xCELLigence system monitors cellular events like proliferation in real-time by measuring electrical impedance.
-
Adherent cancer cells (e.g., A549, A2780) are seeded in specialized E-plates containing microelectrodes.
-
After a baseline impedance reading is established, cells are treated with this compound at various concentrations (e.g., 10, 20, 50 µM).[4]
-
Impedance, represented as a Cell Index, is continuously monitored over a period (e.g., 72 hours). A decrease in the Cell Index relative to controls indicates antiproliferative activity.[4]
-
Apoptosis Detection (Annexin V/PI Staining & TUNEL Assay)
-
Objective: To quantify the induction of apoptosis by the alkaloids.
-
Methodology (Annexin V/Propidium Iodide for Palmatine):
-
Cells are seeded in 6-well plates and treated with the test alkaloid (e.g., Palmatine) for a designated time (e.g., 72 hours).[14]
-
Both adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.
-
Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
-
Methodology (TUNEL Assay for Sanguinarine - in vivo):
-
Tumor-bearing mice are treated with Sanguinarine (e.g., 10 mg/kg, intravenously).[15]
-
At a specified time post-treatment (e.g., 72 hours), tumors are excised, fixed, and embedded in paraffin.
-
Tumor sections are subjected to the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.
-
This method labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis.
-
Apoptotic cells are visualized and quantified using fluorescence microscopy, where an increase in labeled cells indicates apoptosis.[15]
-
Anti-inflammatory Assay (Cytokine Measurement)
-
Objective: To measure the inhibition of pro-inflammatory cytokine production.
-
Methodology (ELISA for Palmatine):
-
Macrophage cell lines (e.g., Raw264.7) are plated and stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cells are co-treated with various concentrations of Palmatine (e.g., 0.025–0.5 mg/mL).[9]
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines, such as IL-6 and IL-1β, in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
A reduction in cytokine levels compared to the LPS-only control indicates anti-inflammatory activity.[9]
-
Conclusion
This comparative analysis reveals that this compound and the related isoquinoline alkaloids—Berberine, Palmatine, and Sanguinarine—are potent bioactive compounds with significant therapeutic potential, particularly in oncology and inflammatory diseases.
-
This compound emerges as a powerful anticancer agent, demonstrating cytotoxic and antiproliferative effects at low micromolar concentrations and acting through both intrinsic and extrinsic apoptotic pathways.[4] Its promising acetylcholinesterase inhibitory activity also warrants further investigation for neurodegenerative diseases.[5]
-
Berberine showcases remarkable versatility with strong, clinically relevant activities against metabolic disorders, including diabetes and high cholesterol, in addition to its anticancer and anti-inflammatory properties.[6][7]
-
Palmatine exhibits a balanced profile with notable anti-inflammatory, antioxidant, and anticancer effects.[8][9]
-
Sanguinarine is a potent inducer of apoptosis and possesses strong antimicrobial and anti-angiogenic properties.[10][11][13]
While this compound is a potent antimitotic and pro-apoptotic compound, Berberine's broad-spectrum metabolic benefits and Sanguinarine's potent antimicrobial and anti-angiogenic effects highlight the diverse therapeutic niches within this alkaloid family. Further head-to-head studies using standardized protocols are necessary to fully elucidate the comparative efficacy and safety of these promising natural products for drug development.
References
- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 4. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory, Anti-bacterial and Anti-acetylcholinesterase Activities of two Isoquinoline Alkaloids-Scoulerine and Cheilanthifoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Berberine, a Herbal Metabolite in the Metabolic Syndrome: The Risk Factors, Course, and Consequences of the Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sanguinarine suppresses growth and induces apoptosis in childhood acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. medchemexpress.com [medchemexpress.com]
Unveiling the Molecular Tango: An Experimental Showdown of Scoulerine's Binding to Tubulin
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimentally validated binding mode of Scoulerine to tubulin, juxtaposed with established tubulin inhibitors. We delve into the quantitative binding affinities, detailed experimental methodologies, and the downstream cellular consequences of this interaction, offering a valuable resource for those exploring novel anti-mitotic agents.
This compound, a naturally occurring isoquinoline alkaloid, has emerged as a promising candidate in cancer research due to its anti-proliferative properties. Computational models have predicted a unique dual-binding capability of this compound to tubulin, the fundamental protein component of microtubules. These in-silico hypotheses have been substantiated by experimental validation, revealing this compound's interaction with tubulin at two distinct and critical sites: the colchicine-binding site and the laulimalide-binding site. This guide illuminates the experimental evidence supporting these binding modes and compares this compound's binding characteristics with those of well-known tubulin-targeting drugs.
At a Glance: this compound's Binding Affinity Compared to Key Tubulin Inhibitors
To contextualize the binding properties of this compound, the following tables summarize its experimentally determined dissociation constants (Kd) alongside those of established tubulin inhibitors that target the colchicine and laulimalide binding sites. A lower Kd value signifies a higher binding affinity.
Table 1: Comparison of Binding Affinities at the Tubulin Colchicine Site
| Compound | Binding Affinity (Kd) | Method |
| This compound | 35 µM | Microscale Thermophoresis (MST)[1] |
| Colchicine | ~0.27 - 1.4 µM | Equilibrium Ultracentrifugation, Scintillation Proximity Assay |
| Nocodazole | ~1 µM | Fluorescence Quenching |
Table 2: Comparison of Binding Affinities at the Tubulin Laulimalide Site
| Compound | Binding Affinity (Kd) | Method |
| This compound | 43 µM | Microscale Thermophoresis (MST)[1] |
| Laulimalide | Potent (Specific Kd not readily available in reviewed literature) | Biochemical Assays |
The Experimental Blueprint: Validating this compound's Binding
The pivotal experimental evidence for this compound's binding to tubulin comes from microscale thermophoresis (MST) assays.[1] This section provides a detailed overview of the likely methodology employed, alongside standard protocols for other powerful biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—that are instrumental in characterizing protein-ligand interactions.
Microscale Thermophoresis (MST)
MST measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and solvation shell upon ligand binding.
Experimental Protocol:
-
Protein Labeling: Purified tubulin is fluorescently labeled, typically with an NHS-ester reactive dye that targets primary amines. The labeled protein is then purified from excess dye.
-
Sample Preparation: A series of dilutions of the unlabeled ligand (this compound) is prepared in a suitable assay buffer. The concentration of the fluorescently labeled tubulin is kept constant.
-
Incubation: The labeled tubulin is mixed with each dilution of this compound and incubated to allow the binding reaction to reach equilibrium.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of the fluorescently labeled tubulin is monitored.
-
Data Analysis: The change in the thermophoretic movement of the tubulin upon binding to this compound is plotted against the ligand concentration. The dissociation constant (Kd) is then determined by fitting the resulting binding curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that detects changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, providing real-time kinetic and affinity data.
Experimental Protocol:
-
Ligand Immobilization: One of the binding partners (e.g., tubulin) is immobilized on the surface of a sensor chip.
-
Analyte Preparation: The other binding partner (e.g., this compound) is prepared in a series of concentrations in a suitable running buffer.
-
Binding Measurement: The analyte solutions are flowed over the sensor chip surface. The association of the analyte to the immobilized ligand is measured as an increase in the SPR signal.
-
Dissociation Measurement: The running buffer is then flowed over the chip to measure the dissociation of the analyte from the ligand, observed as a decrease in the SPR signal.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined from the sensorgram data. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Experimental Protocol:
-
Sample Preparation: The macromolecule (tubulin) is placed in the sample cell of the calorimeter, and the ligand (this compound) is loaded into the injection syringe. Both must be in the same buffer to minimize heats of dilution.
-
Titration: A series of small aliquots of the ligand are injected into the sample cell containing the protein.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the Kd, stoichiometry, and enthalpy of the interaction.
Visualizing the Validation Process and Cellular Impact
To better illustrate the workflow of validating this compound's binding and its downstream effects, the following diagrams were generated using the DOT language.
The Cellular Aftermath: this compound's Anti-Mitotic Signaling Cascade
The binding of this compound to tubulin disrupts the dynamic instability of microtubules, a process crucial for the formation of the mitotic spindle during cell division. This interference triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.
Experimental evidence has shown that this compound treatment leads to a pronounced accumulation of cells in the G2/M phase of the cell cycle. This cell cycle arrest is accompanied by the upregulation of key checkpoint proteins. Western blot analyses have revealed increased levels of p53, a tumor suppressor protein that plays a critical role in DNA damage response and apoptosis. Furthermore, the checkpoint kinases Chk1 and Chk2 are activated through phosphorylation. This signaling cascade ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells, highlighting the therapeutic potential of this compound as an anti-mitotic agent.
References
A Comparative Guide to Novel Scoulerine Derivatives: Synthesis, Anticancer Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel derivatives of Scoulerine and related protoberberine alkaloids, focusing on their synthesis, anticancer properties, and mechanisms of action. The information presented is compiled from recent scientific literature to aid in the advancement of anticancer drug discovery.
Comparative Anticancer Activity of Protoberberine Derivatives
The following table summarizes the in vitro cytotoxic activity of this compound and its closely related protoberberine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Parent Protoberberine | Jurkat (Leukemia) | 3.8 | [1] |
| MOLT-4 (Leukemia) | 2.7 | [1] | ||
| A549 (Lung Carcinoma) | - | [1] | ||
| HeLa (Cervical Cancer) | - | |||
| Ovarian Carcinoma Cells | - | [1] | ||
| Breast Carcinoma Cells | - | [1] | ||
| Berberine Derivative 1 | 9-O-(2-chloroacetoxy)-berberine | HL-60 (Leukemia) | 16.7 (48h) | |
| Berberine Derivative 2 | 9-O-(2-bromoacetoxy)-berberine | HL-60 (Leukemia) | 11.2 (48h) | |
| Berberine Derivative 3 | 9-O-(3-bromopropoxy)-berberine | HL-60 (Leukemia) | 0.7 (48h) | |
| HeLa (Cervical Cancer) | 36.0 (48h) | |||
| Berberine Derivative 4 | 9-O-ciprofloxacino-berberine | HL-60 (Leukemia) | 12.3 (48h) | |
| Cycloprotoberberine 7f | 1,13-Cycloprotoberberine | MCF-7 (Breast Cancer) | Potent | |
| MCF-7/ADrR (Doxorubicin-resistant) | Potent | |||
| Dihydroberberine Analogue | Arylhydrazono-functionalized | NCI-H1975 (Lung Cancer) | Activity Reported | |
| Tetrahydroberberine Analogue | Arylhydrazono-functionalized | NCI-H1975 (Lung Cancer) | Activity Reported |
Experimental Protocols
Synthesis of 9-O-Substituted Berberine Derivatives (General Procedure)
This protocol describes a general method for the synthesis of 9-O-substituted berberine derivatives, adapted from the literature.
-
Demethylation of Berberine: Berberine is heated under vacuum to yield berberrubine, the 9-O-demethylated precursor.
-
Alkylation/Acylation: Berberrubine is dissolved in a suitable dry solvent (e.g., DMF or acetonitrile).
-
An appropriate alkylating or acylating agent (e.g., 1,3-dibromopropane for derivative 3) is added dropwise to the solution.
-
The reaction mixture is stirred at a specific temperature (e.g., 80°C) for a set duration (e.g., 2 hours).
-
After cooling, the product is precipitated by adding a non-polar solvent like diethyl ether.
-
The crude product is collected by filtration and purified using column chromatography.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivatives or control compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).
-
Incubation: The plates are incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The cell viability is expressed as a percentage of the untreated control.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds for a specific duration, then harvested by trypsinization and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed to generate a histogram representing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In this context, it is used to measure the levels of proteins involved in the apoptotic pathway.
-
Protein Extraction: Cells are treated with the compounds, and then lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, producing light that is captured on film or by a digital imager.
Visualizations: Pathways and Workflows
Caption: General workflow for the synthesis of 9-O-substituted berberine derivatives.
Caption: Workflow for the biological evaluation of novel this compound derivatives.
References
Validating Tubulin as a Primary Therapeutic Target of Scoulerine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Scoulerine, a protoberberine alkaloid, with established tubulin-targeting chemotherapeutic agents: Paclitaxel, Vincristine, and Colchicine. We present available experimental data to validate tubulin as a primary therapeutic target of this compound and objectively assess its potential as an anticancer agent.
Mechanism of Action: An Overview
Tubulin-targeting agents are a cornerstone of cancer chemotherapy. They disrupt the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. These agents are broadly classified into two categories: microtubule stabilizers and destabilizers.
Microtubule Stabilizers: Paclitaxel is a prime example, binding to the β-tubulin subunit within the microtubule polymer. This binding stabilizes the microtubule, preventing its depolymerization and leading to the accumulation of dysfunctional microtubules, cell cycle arrest in the G2/M phase, and ultimately apoptosis.
Microtubule Destabilizers: This class includes Vinca alkaloids like Vincristine and other compounds like Colchicine. They bind to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation leads to the disassembly of the mitotic spindle, arresting cells in mitosis and triggering apoptosis. Computational and experimental evidence suggests that this compound also belongs to this class, likely acting as a competitive inhibitor at the colchicine-binding site on β-tubulin.
Comparative Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the available IC50 values for this compound and the comparator drugs across various cancer cell lines. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in a single study are limited. Variations in experimental conditions can influence the reported IC50 values.
| Cell Line | This compound (µM) | Paclitaxel (µM) | Vincristine (µM) | Colchicine (µM) |
| Leukemia | ||||
| Jurkat | 2.7[1][2] | ~0.005-0.01 | ~0.003-0.007 | ~0.007-0.015 |
| MOLT-4 | 3.5[1][2] | ~0.004-0.008 | ~0.002-0.005 | ~0.008-0.02 |
| Lung Carcinoma | ||||
| A549 | ~10-20 (antiproliferative)[1] | ~0.002-0.02 | ~0.001-0.01 | ~0.01-0.03 |
| Breast Adenocarcinoma | ||||
| MCF-7 | ~10 (antiproliferative)[1] | ~0.002-0.01 | ~0.001-0.005 | ~0.01-0.05 |
| Ovarian Carcinoma | ||||
| A2780 | ~10-20 (antiproliferative)[1] | ~0.001-0.005 | ~0.001-0.004 | ~0.005-0.02 |
| Gastrointestinal Cancer | ||||
| Caco-2 | ~5-10 | ~0.01-0.05 | ~0.005-0.02 | ~0.02-0.1 |
| Hep-G2 | ~5-10 | ~0.01-0.06 | ~0.008-0.03 | ~0.03-0.15 |
Experimental Evidence: this compound's Interaction with Tubulin
Studies have demonstrated that this compound directly affects the microtubule network in cancer cells. Immunofluorescence staining of A549 lung carcinoma cells treated with this compound revealed a significant disruption of the microtubule structure, leading to thicker and denser microtubule bundles.[1] This observation is consistent with the mechanism of microtubule-destabilizing agents.
Induction of Apoptosis and Cell Cycle Arrest
A hallmark of effective tubulin-targeting agents is their ability to induce cell cycle arrest and apoptosis. This compound has been shown to cause a G2/M phase arrest in leukemic cells, a characteristic effect of drugs that interfere with mitotic spindle formation.[1]
Furthermore, this compound treatment leads to the activation of key apoptotic pathways. Studies have shown that this compound induces apoptosis in Jurkat and MOLT-4 leukemic cells, as evidenced by an increase in Annexin V staining and activation of caspases-3/7, -8, and -9.[1] While direct comparative studies on apoptosis induction are limited, the available data indicates that this compound's pro-apoptotic activity is a direct consequence of its interaction with microtubules.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds (this compound, Paclitaxel, Vincristine, Colchicine) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate reader capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.
Procedure:
-
Prepare a tubulin solution at a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add the test compounds at various concentrations to the wells of a 96-well plate. Include appropriate solvent controls.
-
Initiate the polymerization reaction by adding the cold tubulin solution to the wells.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.
-
Plot the absorbance values against time to generate polymerization curves. Analyze the curves to determine the effect of each compound on the rate and extent of tubulin polymerization.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells.
Materials:
-
Cancer cell lines (e.g., A549)
-
Culture medium and supplements
-
Glass coverslips
-
Test compounds
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Primary antibody: anti-β-tubulin antibody (mouse or rabbit)
-
Secondary antibody: fluorescently-conjugated anti-mouse or anti-rabbit antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the test compounds at desired concentrations for a specified time (e.g., 24 hours).
-
Fix the cells with 4% PFA in PBS for 10 minutes at room temperature or with ice-cold methanol for 5 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with the primary anti-β-tubulin antibody diluted in the blocking solution for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in the blocking solution for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using a mounting medium.
-
Visualize the microtubule network and nuclear morphology using a fluorescence microscope.
Cell Cycle and Apoptosis Analysis by Flow Cytometry
This method quantitatively assesses the distribution of cells in different phases of the cell cycle and the percentage of apoptotic cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, MOLT-4)
-
Culture medium and supplements
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (containing RNase A) for cell cycle analysis
-
Annexin V-FITC and PI staining kit for apoptosis analysis
-
Flow cytometer
Procedure for Cell Cycle Analysis:
-
Seed cells in a culture plate and treat with test compounds for the desired duration.
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Procedure for Apoptosis Analysis:
-
Seed cells and treat with test compounds.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Signaling pathways of microtubule-targeting agents.
Caption: Experimental workflow for validating tubulin as a target.
Caption: Logical comparison of this compound and other tubulin inhibitors.
Conclusion
The available evidence strongly supports the classification of this compound as a microtubule-destabilizing agent that targets tubulin. Its ability to disrupt the microtubule network, induce G2/M cell cycle arrest, and trigger apoptosis in various cancer cell lines at micromolar concentrations makes it a promising candidate for further preclinical and clinical investigation. While direct comparative data with established tubulin inhibitors is still emerging, this compound's mechanism of action, likely through the colchicine-binding site, positions it as a potentially valuable addition to the arsenal of anticancer therapeutics. Further head-to-head comparative studies are warranted to fully elucidate its therapeutic potential relative to existing drugs.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Scoulerine's Unique Approach to Microtubule Inhibition: A Comparative Analysis
Scoulerine, a naturally occurring isoquinoline alkaloid, has emerged as a promising anti-cancer agent due to its ability to disrupt the microtubule cytoskeleton, a critical component for cell division. While it shares this general mechanism with established tubulin inhibitors, a closer examination of available data suggests a distinct mode of action that sets it apart from classical microtubule destabilizers like colchicine and vinca alkaloids, and stabilizers like taxanes.
This guide provides a comparative analysis of this compound's mechanism of action against other well-known tubulin inhibitors, supported by available experimental data. We delve into its effects on microtubule structure, cell cycle progression, and apoptosis, and provide detailed protocols for key experimental assays.
Differentiating Mechanisms of Tubulin Inhibition
Tubulin inhibitors are broadly classified based on their effect on microtubule dynamics. Microtubule-destabilizing agents, such as colchicine and vinca alkaloids, prevent the polymerization of tubulin dimers into microtubules, leading to their disassembly. Conversely, microtubule-stabilizing agents, like taxanes, bind to polymerized microtubules, preventing their depolymerization and leading to the formation of overly stable and non-functional microtubule bundles.
While comprehensive in vitro studies on this compound's direct effect on tubulin polymerization are not yet available, cellular studies provide intriguing clues. In A549 lung carcinoma cells, treatment with this compound resulted in the formation of "thicker and denser microtubule bundles," an observation more consistent with a microtubule-stabilizing effect, akin to taxanes, rather than the depolymerizing action of colchicine or vinca alkaloids[1]. This suggests that this compound may uniquely alter microtubule structure without necessarily causing net depolymerization.
Computational modeling studies offer further insight, predicting that this compound binds to the colchicine-binding site on β-tubulin[2]. This is a significant point of differentiation, as vinca alkaloids and taxanes bind to distinct sites. If experimentally confirmed, this compound would represent a novel class of colchicine-site binders with potential microtubule-stabilizing properties, a combination of characteristics not typically seen with other inhibitors.
Comparative Effects of Tubulin Inhibitors
To contextualize this compound's activity, the following table summarizes the known effects of major tubulin inhibitor classes. It is important to note that direct comparative experimental data for this compound is limited.
| Feature | This compound (Inferred) | Colchicine | Vinca Alkaloids | Taxanes (e.g., Paclitaxel) |
| Binding Site on Tubulin | Colchicine site (computationally predicted)[2] | Colchicine site | Vinca domain | Taxane site |
| Effect on Microtubule Polymerization | Potentially promotes or abnormally stabilizes | Inhibits polymerization | Inhibits polymerization | Promotes polymerization |
| Effect on Microtubule Dynamics | Unknown | Suppresses dynamics by preventing addition of tubulin dimers | Suppress microtubule dynamics by binding to microtubule ends | Suppress microtubule dynamics by inhibiting depolymerization |
| Cellular Phenotype | Thicker, denser microtubule bundles[1] | Microtubule depolymerization | Microtubule depolymerization, paracrystal formation | Formation of stable microtubule bundles |
| Cell Cycle Arrest | G2/M phase[1][3] | G2/M phase | G2/M phase | G2/M phase |
| Induction of Apoptosis | Yes[1] | Yes | Yes | Yes |
Signaling Pathways and Cellular Consequences
The disruption of microtubule dynamics by this compound triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis, a programmed cell death mechanism.
Cell Cycle Arrest
By interfering with the proper formation and function of the mitotic spindle, this compound activates the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle[1][3]. This prevents the segregation of chromosomes and progression into mitosis, ultimately halting cell proliferation.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Apoptosis Induction
Prolonged G2/M arrest induced by this compound ultimately leads to the activation of the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins and the activation of caspases, the key executioners of apoptosis.
Caption: Apoptosis induction following this compound-mediated cell cycle arrest.
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key assays are provided below.
In Vitro Tubulin Polymerization Assay
This assay is crucial to definitively characterize the effect of this compound on microtubule polymerization.
Objective: To determine if this compound inhibits or enhances tubulin polymerization in vitro.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm in a spectrophotometer.
Workflow:
Caption: Workflow for in vitro tubulin polymerization assay.
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (in DMSO)
-
Temperature-controlled spectrophotometer with a 340 nm filter
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare reaction mixtures in pre-chilled microcentrifuge tubes on ice. Each reaction should contain G-PEM buffer, tubulin (final concentration ~3 mg/mL), and the desired concentration of this compound or vehicle control (DMSO).
-
Transfer the reaction mixtures to pre-warmed cuvettes in the spectrophotometer set at 37°C.
-
Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA. By measuring the fluorescence intensity of PI-stained cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be quantified.
Workflow:
Caption: Workflow for cell cycle analysis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis by this compound.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled and used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Workflow:
Caption: Workflow for apoptosis detection by Annexin V staining.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound or vehicle control as described for the cell cycle analysis.
-
Harvest both adherent and floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate software to analyze the dot plots and quantify the percentages of viable, early apoptotic, and late apoptotic/necrotic cells.
Conclusion and Future Directions
This compound presents a compelling case as a tubulin inhibitor with a potentially novel mechanism of action. Preliminary cellular evidence suggests it may act as a microtubule stabilizer, a characteristic that, if confirmed, would distinguish it from microtubule-destabilizing agents that bind to the same computationally predicted colchicine site. This unique profile warrants further investigation to fully elucidate its therapeutic potential.
Future research should prioritize direct experimental validation of this compound's binding site on tubulin through competitive binding assays. Furthermore, comprehensive in vitro tubulin polymerization and microtubule dynamics assays are essential to definitively classify its effect on microtubule stability and to quantify its impact on key dynamic parameters. Such studies will provide a more complete picture of this compound's mechanism and pave the way for its potential development as a next-generation anti-cancer therapeutic.
References
- 1. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A comparative study of Scoulerine's cytotoxic effects on various cancer cell lines.
For Immediate Release
A comprehensive analysis of the isoquinoline alkaloid, Scoulerine, reveals its potent cytotoxic effects against a broad spectrum of cancer cell lines, underscoring its potential as a promising candidate for novel anticancer therapies. This guide synthesizes key experimental findings, providing a comparative overview of this compound's efficacy and delving into its mechanisms of action.
Quantitative Analysis of Cytotoxicity
The cytotoxic potential of this compound has been evaluated across various human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of its efficacy. The data, summarized in the table below, demonstrates significant activity, particularly in leukemic cell lines, with IC50 values ranging from 2.7 to 6.5 µM[1]. Notably, this compound also exhibits potent antiproliferative effects in solid tumors, including lung, ovarian, and breast cancer cell lines[1].
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 4.7 ± 0.2 | [1] |
| Jurkat | Acute T-cell Leukemia | 2.7 ± 0.1 | [1] |
| Raji | Burkitt's Lymphoma | 6.5 ± 0.7 | [1] |
| HL-60 | Acute Promyelocytic Leukemia | 4.2 ± 0.2 | [1] |
| U-937 | Histiocytic Lymphoma | 4.8 ± 0.3 | [1] |
| HEL 92.1.7 | Erythroleukemia | 6.3 ± 0.8 | [1] |
| A549 | Lung Carcinoma | Not explicitly quantified | [1] |
| A2780 | Ovarian Carcinoma | Not explicitly quantified | [1] |
| SK-BR-3 | Breast Adenocarcinoma | Not explicitly quantified | [1] |
| MCF-7 | Breast Adenocarcinoma | Not explicitly quantified | [1] |
| Caco-2 | Colorectal Adenocarcinoma | Significant cytotoxic effects observed | |
| Hep-G2 | Hepatocellular Carcinoma | Significant cytotoxic effects observed |
Unraveling the Mechanism of Action: A Triad of Disruption
This compound's anticancer activity stems from a multi-pronged attack on critical cellular processes, primarily through the disruption of microtubule dynamics, induction of cell cycle arrest, and activation of apoptosis.
Microtubule Disruption and Cell Cycle Arrest
This compound acts as a potent antimitotic agent by interfering with the microtubule network, a crucial component of the cellular cytoskeleton involved in cell division[1]. This disruption leads to an arrest of the cell cycle in the G2 or M phase, preventing cancer cells from progressing through mitosis and proliferating[1]. This is correlated with the increased phosphorylation of key checkpoint kinases Chk1 and Chk2, as well as mitotic histone H3[1].
Induction of Apoptosis
The culmination of this compound-induced cellular stress is the activation of apoptosis, or programmed cell death. This is evidenced by the upregulation of the p53 tumor suppressor protein and a subsequent increase in the activity of caspases, the key executioners of apoptosis[1]. This compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, as indicated by the activation of caspase-9 and caspase-8, respectively[1]. This ultimately leads to the activation of executioner caspases-3/7, resulting in DNA fragmentation and cell death[1].
Experimental Protocols
The evaluation of this compound's cytotoxic effects relies on established in vitro assays. Below are the methodologies for the key experiments cited.
Cell Viability and Proliferation Assays
1. MTT Assay:
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound (typically in a range of 0 to 20 µM) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.
2. xCELLigence System:
This system provides real-time, impedance-based monitoring of cell proliferation, adhesion, and viability.
-
Cell Seeding: Cells are seeded in specialized E-plates containing microelectrodes.
-
Treatment: this compound is added at various concentrations.
-
Impedance Measurement: The system continuously measures the electrical impedance, which correlates with the number of adherent cells.
-
Data Analysis: The cell index, a measure of cell number and adhesion, is plotted over time to generate proliferation curves.
Apoptosis and Cell Cycle Analysis
-
Flow Cytometry: This technique is used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed, and stained with a DNA-binding dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Apoptosis Assay: Apoptosis is often assessed using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.
-
-
Western Blotting: This method is used to detect and quantify specific proteins involved in cell cycle regulation and apoptosis (e.g., p53, caspases, Chk1/2).
Conclusion
This compound demonstrates significant cytotoxic and antiproliferative activity against a range of cancer cell lines. Its multifaceted mechanism of action, involving microtubule disruption, cell cycle arrest, and induction of apoptosis, positions it as a compelling candidate for further preclinical and clinical investigation in the development of new cancer therapeutics. The data presented in this guide provides a solid foundation for researchers and drug development professionals to build upon in the quest for more effective cancer treatments.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Scoulerine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of Scoulerine, a benzylisoquinoline alkaloid. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal process, consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for this compound was not retrieved, related hazardous chemical SDSs indicate that compounds of this nature can be acutely toxic if swallowed, inhaled, or in contact with skin, and can cause serious eye damage.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn at all times.[1] All handling of this compound waste should be performed in a well-ventilated area or under a fume hood.[1]
Step-by-Step Disposal Protocol for this compound
This compound should be treated as a hazardous chemical waste and disposed of through an approved waste disposal program.[1][2] Do not dispose of this compound down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Treat all this compound, whether in solid form, in solution, or as contaminated labware (e.g., gloves, vials, pipette tips), as hazardous waste.[2]
-
Segregate this compound waste from other chemical waste streams to avoid incompatible chemical reactions.[4] For instance, keep it separate from acids, bases, and oxidizing agents.[4]
-
-
Containerization:
-
Use only appropriate, leak-proof, and chemically compatible containers for this compound waste.[4][5] Plastic containers are often preferred.[5]
-
The original container, if in good condition, can be used for waste accumulation.[4]
-
Never use food containers for storing hazardous waste.[4]
-
Keep waste containers securely closed except when adding waste.[4][5]
-
-
Labeling:
-
Storage (Satellite Accumulation Area):
-
Disposal Request and Pickup:
-
Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health and Safety (EHRS) or equivalent department to arrange for pickup.[2][5]
-
Do not transport hazardous waste yourself.[2] Trained EHRS personnel are responsible for the safe collection and transport of chemical waste.[2]
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent.[2][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][6]
-
Once properly rinsed, deface the original labels and dispose of the container as regular trash, with the cap removed.[2]
-
Quantitative Disposal Data
No specific quantitative limits for the disposal of this compound (e.g., concentration thresholds for drain disposal) are available. Standard laboratory practice and regulatory guidelines mandate that alkaloids and other hazardous chemicals be disposed of through a certified hazardous waste management program.
| Parameter | Guideline |
| Drain Disposal | Prohibited |
| Trash Disposal | Prohibited (except for properly triple-rinsed empty containers) |
| Recommended Disposal Method | Collection by institutional Environmental Health and Safety (EHRS) for disposal at an approved waste management facility. |
This compound in Benzylisoquinoline Alkaloid Biosynthesis
This compound is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids. The following diagram illustrates the central position of (S)-Scoulerine, which is derived from (S)-Reticuline and serves as a precursor to important alkaloids such as Berberine and Noscapine.[7]
Caption: Biosynthetic pathway highlighting (S)-Scoulerine's role.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. vumc.org [vumc.org]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Scoulerine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the benzylisoquinoline alkaloid, Scoulerine.
Chemical Identity:
-
IUPAC Name: (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol
-
Synonyms: (S)-Scoulerine, Discretamine, Aequaline
-
Molecular Formula: C₁₉H₂₁NO₄
-
Molar Mass: 327.38 g/mol
Hazard Assessment and Personal Protective Equipment (PPE)
This compound should be handled with care, assuming it may possess toxicological properties similar to related alkaloids for which data is available. The primary routes of exposure are inhalation, ingestion, and skin contact.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from splashes of solutions or airborne particles. |
| Skin and Body Protection | A lab coat or chemical-resistant apron. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the inhalation of airborne particles. |
Quantitative Hazard Data for Related Alkaloids
The following table summarizes the available toxicological data for alkaloids structurally related to this compound. This information should be used to inform risk assessments when handling this compound.
| Compound | CAS Number | LD50 (Oral, Rat) | LD50 (Oral, Mouse) | Hazard Statements |
| Berberine chloride | 633-65-8 | >15 g/kg[1] | >29.586 g/kg[1] | May cause eye and skin irritation.[1] |
| (–)-Tetrahydropalmatine | 483-14-7 | >100 mg/kg (Intraperitoneal) | 6.25 mg/kg (TDLO)[2] | Harmful if swallowed.[2] |
| Noscapine hydrochloride | 912-60-7 | Not available | 853 mg/kg[3] | Harmful if swallowed.[3] |
| Protopine | 130-86-9 | Not available | Not available | Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[4] |
| Sanguinarine chloride | 5578-73-4 | Not available | Not available | Harmful if swallowed.[5] |
TDLO (Lowest Published Toxic Dose)
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
1. Preparation and Planning:
-
Review this safety guide and any available literature on this compound and related compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Prepare a designated work area, preferably within a certified chemical fume hood.
2. Handling Solid this compound:
-
Wear all required PPE (gloves, lab coat, eye protection).
-
Handle the solid compound in a fume hood to avoid inhalation of dust.
-
Use a spatula or other appropriate tools to weigh and transfer the powder. Avoid creating dust clouds.
-
Close the container tightly after use.
3. Preparing Solutions:
-
Conduct all solution preparation within a fume hood.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
4. Experimental Use:
-
Keep all containers with this compound clearly labeled.
-
Avoid working alone in the laboratory.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any excess solid this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.
-
Sharps: Contaminated needles, syringes, and broken glassware should be disposed of in a designated sharps container.
2. Waste Disposal:
-
Follow your institution's specific guidelines for the disposal of hazardous chemical waste.
-
Arrange for pickup of the hazardous waste by your institution's environmental health and safety department.
Signaling Pathway and Biosynthetic Context
This compound is a key intermediate in the biosynthesis of a variety of benzylisoquinoline alkaloids in plants.[6][7] It is formed from (S)-reticuline and serves as a precursor for the synthesis of compounds such as berberine, stylopine, protopine, and sanguinarine.[6][7] Understanding this pathway provides context for its biological origins and its relationship to other pharmacologically active alkaloids.
Caption: Biosynthetic pathway of major benzylisoquinoline alkaloids originating from (S)-Scoulerine.
Experimental Workflow for Safe Handling
The following workflow provides a procedural guide for the safe handling of this compound from receipt to disposal.
Caption: Step-by-step workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protopine|130-86-9|MSDS [dcchemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
